Khk-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
8-N-(cyclopropylmethyl)-4-N-(2-methylsulfanylphenyl)-2-piperazin-1-ylpyrimido[5,4-d]pyrimidine-4,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N8S/c1-30-16-5-3-2-4-15(16)26-20-17-18(19(25-13-24-17)23-12-14-6-7-14)27-21(28-20)29-10-8-22-9-11-29/h2-5,13-14,22H,6-12H2,1H3,(H,23,24,25)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLMLZKGLUEWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC2=NC(=NC3=C2N=CN=C3NCC4CC4)N5CCNCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Khk-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the mechanism of action, biochemical properties, and experimental evaluation of Khk-IN-1, a selective inhibitor of Ketohexokinase (KHK).
Core Mechanism of Action
This compound is a potent, selective, and cell-permeable small molecule inhibitor of ketohexokinase (KHK), also known as fructokinase.[1][2][3] KHK is the primary enzyme responsible for the initial step in the metabolism of dietary fructose.[4][5] It catalyzes the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (F1P).[6][7][8] This metabolic pathway is significant because it bypasses the main rate-limiting steps of glycolysis, potentially leading to rapid substrate flux towards downstream metabolic processes.[7]
The primary mechanism of action of this compound involves the direct inhibition of KHK's enzymatic activity. Structural and biochemical data suggest that this compound interacts with the ATP-binding site of the KHK enzyme, specifically with the residue Asp-27B, thereby preventing the phosphorylation of fructose.[9] By blocking the conversion of fructose to F1P, this compound effectively curtails the entry of fructose into its metabolic cascade.[1][4] This inhibitory action makes this compound a valuable research tool for studying the physiological and pathological roles of fructose metabolism, particularly in the context of metabolic disorders such as obesity and diabetes.[2][3][4]
Signaling Pathway and Point of Intervention
The metabolism of fructose is a critical pathway in carbohydrate processing. This compound intervenes at the very first committed step.
Quantitative Data Summary
The inhibitory potency, selectivity, and pharmacokinetic properties of this compound have been characterized through various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Target/Assay | Value | Reference |
|---|---|---|---|
| IC₅₀ | Recombinant Human KHK | 12 nM | [1][2][9][10] |
| Off-Target Activity | Norepinephrine Transporter Binding | 0.83 µM | [11] |
| Kinase Selectivity | Panel of 31 Protein Kinases (@ 10 µM) | No significant inhibition (>40%) | [11] |
| Metabolic Kinase Selectivity | Ribokinase, Hexokinase, Adenosine Kinase | >50-fold selectivity |[11] |
Table 2: Cellular Activity
| Parameter | Cell Line / Assay | Value | Reference |
|---|
| IC₅₀ | Inhibition of F1P production in HepG2 cell lysates | 400 nM |[1][2][10][12] |
Table 3: In Vivo Pharmacokinetics (Rat)
| Parameter | Route | Value | Reference |
|---|---|---|---|
| Oral Bioavailability (F) | Oral (10 mg/kg) | 34% | [1][10][12] |
| Oral Half-life (t₁/₂) | Oral (10 mg/kg) | 4 h | [1] |
| Volume of Distribution (Vdₛₛ) | Oral (10 mg/kg) | 32 L/kg | [1][10][12] |
| Clearance (CL) | Oral (10 mg/kg) | 160 mL/min/kg |[1][10][12] |
Table 4: ADME Profile
| Parameter | System | Value (% remaining at 10 min) | Reference |
|---|---|---|---|
| Microsomal Stability | Human Liver Microsomes | 88% | [1][10] |
| Microsomal Stability | Rat Liver Microsomes | 72% | [1][10] |
| CYP450 Inhibition | 1A2, 2C19, 2D6, 2C9, 3A4 | No significant inhibition |[1][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
4.1 In Vitro KHK Inhibition Assay (Fluorescence Polarization)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant KHK.[11]
-
Enzyme: Recombinant human hepatic KHK (KHK-C).
-
Principle: Measures the production of ADP, a product of the kinase reaction. A common method is the Transcreener® ADP² Assay, which uses an antibody selective for ADP and a fluorescent tracer. The displacement of the tracer by ADP results in a change in fluorescence polarization.[13]
-
Procedure:
-
Prepare a reaction mixture containing KHK enzyme, ATP, and fructose in an appropriate buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl₂, 10 mM CaCl₂, 10 mM KCl, 0.01% Triton).[13]
-
Add varying concentrations of this compound to the reaction wells.
-
Initiate the reaction by adding the substrate (fructose).
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[13]
-
Stop the reaction and add the detection reagents (e.g., ADP² antibody and tracer).
-
Measure the fluorescence polarization.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
4.2 Cellular Fructose-1-Phosphate (F1P) Production Assay
This assay measures the ability of this compound to inhibit KHK activity within a cellular context.[1][10][12]
-
Cell Line: HepG2 cells (a human liver carcinoma cell line).[10]
-
Procedure:
-
Prepare lysates from cultured HepG2 cells.
-
Aliquot the cell lysates into a multi-well plate.
-
Add this compound at a range of concentrations (e.g., 0-10 µM) to the lysates and pre-incubate for 30 minutes.[10]
-
Initiate the enzymatic reaction by adding a final concentration of 15 mM fructose.[10]
-
Incubate the mixture for 3 hours.[10]
-
Terminate the reaction and quantify the amount of F1P produced, typically using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the IC₅₀ value based on the dose-dependent inhibition of F1P formation.
-
4.3 In Vivo Pharmacokinetic (PK) Study in Rats
This protocol outlines the procedure for determining the basic pharmacokinetic parameters of this compound following oral administration.[1][10]
-
Animal Model: Male Sprague-Dawley rats, with an approximate body weight of 250 g.[10]
-
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer a single 10 mg/kg dose of this compound formulated in an appropriate vehicle via oral gavage.[10]
-
Collect blood samples from a suitable vessel (e.g., tail vein) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process the blood samples by centrifugation to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Use the resulting concentration-time data to perform non-compartmental analysis and calculate key pharmacokinetic parameters, including bioavailability (F), half-life (t₁/₂), volume of distribution (Vdₛₛ), and clearance (CL).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 5. genecards.org [genecards.org]
- 6. platform.opentargets.org [platform.opentargets.org]
- 7. Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A splicing switch from Ketohexokinase-C to Ketohexokinase-A drives hepatocellular carcinoma formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
Khk-IN-1: A Technical Guide to a Potent Ketohexokinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
High fructose consumption is increasingly linked to the prevalence of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance. Ketohexokinase (KHK), the first and rate-limiting enzyme in fructose metabolism, represents a key therapeutic target. This document provides a comprehensive technical overview of Khk-IN-1, a potent and selective inhibitor of KHK. This compound, also known as compound 8, is a pyrimidinopyrimidine derivative that acts as an ATP-competitive inhibitor of the KHK-C isoform, the primary isoform in the liver.[1] This guide details the inhibitor's biochemical and cellular potency, pharmacokinetic profile, and the underlying mechanism of action. Furthermore, it provides detailed experimental protocols for key assays and visualizes critical pathways and workflows to support further research and development in this area. While in vivo efficacy data for this compound in disease models is not publicly available, the therapeutic rationale is strongly supported by studies on KHK knockout animal models and other KHK inhibitors.
Mechanism of Action
Ketohexokinase is the principal enzyme responsible for the initial step of fructose metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate (F1P).[2] This process bypasses the main regulatory checkpoints of glycolysis, leading to a rapid flux of carbon into downstream pathways, including de novo lipogenesis (DNL) and triglyceride synthesis. The accumulation of F1P can also lead to ATP depletion and uric acid production.
This compound is a potent inhibitor of the KHK-C isoform with an IC50 of 12 nM.[3] It functions by docking within the adenosine 5'-triphosphate (ATP)-binding pocket of the enzyme, thereby preventing the phosphorylation of fructose.[1] By blocking this initial step, this compound is expected to mitigate the downstream metabolic consequences of excessive fructose consumption. This includes reducing the substrates available for DNL, which is regulated by transcription factors such as Carbohydrate-responsive element-binding protein (ChREBP) and Sterol regulatory element-binding protein-1c (SREBP-1c).[2] Inhibition of KHK is therefore hypothesized to reduce hepatic steatosis, improve insulin sensitivity, and lower triglyceride levels.
Signaling Pathway of Fructose Metabolism and KHK Inhibition
References
The Central Role of Ketohexokinase in Metabolic Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose consumption has risen dramatically in recent decades, paralleling the increased prevalence of metabolic syndrome, a cluster of conditions including obesity, insulin resistance, hypertension, and dyslipidemia. Central to the adverse metabolic effects of fructose is the enzyme ketohexokinase (KHK), also known as fructokinase. This technical guide provides an in-depth examination of the pivotal role of KHK in the pathogenesis of metabolic syndrome. We will explore the biochemical pathways initiated by KHK, the distinct roles of its isoforms, and its impact on de novo lipogenesis and uric acid production. Furthermore, this guide will detail key experimental protocols for studying KHK and its metabolic consequences, and present quantitative data from seminal studies in a clear, tabular format. Visual diagrams of key pathways and experimental workflows are provided to facilitate a comprehensive understanding of KHK as a critical therapeutic target for metabolic diseases.
Introduction: Fructose Metabolism and the KHK Gateway
Unlike glucose, which is metabolized in virtually all cells and is subject to tight regulation, fructose is primarily metabolized in the liver, intestine, and kidneys through a pathway initiated by KHK.[1][2][3] KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P), the first and rate-limiting step in its metabolism.[3][4] This process bypasses the key regulatory checkpoints of glycolysis, leading to a rapid and unregulated flux of substrates that can overwhelm hepatic metabolic capacity.[5] The consequences of this unregulated metabolism are manifold and contribute directly to the features of metabolic syndrome.[6]
There are two splice isoforms of KHK, KHK-A and KHK-C, which arise from the same gene.[3][7] KHK-C is the high-affinity isoform for fructose and is predominantly expressed in the liver, small intestine, and kidney, the primary sites of fructose metabolism.[7][8] KHK-A has a lower affinity for fructose and is expressed more ubiquitously at lower levels.[7][8] While KHK-C is considered the primary driver of fructose-induced metabolic disease, emerging evidence suggests distinct and sometimes opposing roles for the two isoforms.[9]
Biochemical Pathways: The Downstream Consequences of KHK Activation
The phosphorylation of fructose by KHK initiates a cascade of events that contribute to metabolic dysregulation. This process consumes ATP, leading to transient intracellular phosphate depletion.[5][10] The subsequent increase in AMP activates AMP deaminase, which catabolizes AMP to inosine monophosphate (IMP) and ultimately to uric acid.[5][10]
KHK, De Novo Lipogenesis, and Hepatic Steatosis
F1P is cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These trioses can then enter glycolysis and be converted to pyruvate, acetyl-CoA, and citrate, providing substrates for de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors.[11][12] Fructose is a more potent driver of DNL than glucose.[13] The activation of transcription factors such as carbohydrate-responsive element-binding protein (ChREBP) and sterol regulatory element-binding protein-1c (SREBP-1c) by fructose metabolites further upregulates the expression of lipogenic genes.[12][13] This increased DNL contributes to the accumulation of triglycerides in the liver, a condition known as hepatic steatosis or non-alcoholic fatty liver disease (NAFLD), a key component of metabolic syndrome.[1][6]
KHK, Uric Acid, and Cardiometabolic Risk
The KHK-mediated surge in uric acid production has been identified as a significant contributor to metabolic syndrome.[5][14] Elevated uric acid levels are associated with hypertension, insulin resistance, and endothelial dysfunction.[5][10][15] Uric acid can inhibit endothelial nitric oxide synthase (eNOS), leading to reduced nitric oxide bioavailability and impaired vasodilation.[5] Furthermore, uric acid can promote inflammation and oxidative stress, further exacerbating insulin resistance and contributing to the progression of cardiovascular and renal disease.[14][16][17]
Quantitative Data on KHK and Metabolic Parameters
The following tables summarize quantitative data from key studies investigating the role of KHK in metabolic syndrome.
| Parameter | Control Group | High-Fructose Diet Group | KHK Knockout/Inhibition + High-Fructose Diet | Citation |
| Body Weight Gain (g) | Variable | Increased | Prevented/Reduced | [8][9] |
| Liver Triglycerides (mg/g) | Baseline | Significantly Increased | Significantly Reduced | [18][19] |
| Plasma Triglycerides (mg/dL) | Baseline | Increased | Reduced | [18] |
| Fasting Plasma Glucose (mg/dL) | 102 ± 2 | Variable | 94 ± 2 (with KHK ASO) | [18] |
| Serum Insulin | Baseline | Increased | Reduced | [9][19] |
| Serum Leptin | Baseline | Increased | Reduced | [9] |
Table 1: Effects of KHK modulation on metabolic parameters in animal models.
| KHK Isoform | Km for Fructose | Primary Tissue Expression | Role in Metabolic Syndrome | Citation |
| KHK-C | ~0.8 mM | Liver, Small Intestine, Kidney | Pro-metabolic syndrome: drives fructose metabolism, DNL, and uric acid production. | [5][7] |
| KHK-A | ~7.0 mM | Ubiquitous (low levels) | Complex; knockout may exacerbate fructose-induced metabolic syndrome. | [5][9] |
Table 2: Characteristics of KHK isoforms.
Key Experimental Protocols
Measurement of Ketohexokinase (KHK) Enzymatic Activity
A common method for determining KHK activity is a luminescence-based assay that quantifies the amount of ADP produced during the phosphorylation of fructose.[20][21]
Principle: The amount of ADP generated is directly proportional to the KHK activity. The ADP is detected using an ADP-Glo™ Kinase Assay system.
Protocol Outline: [20]
-
Tissue/Cell Lysate Preparation: Homogenize liver tissue or lyse hepatocytes in a suitable buffer to extract proteins. Determine protein concentration using a standard method (e.g., BCA assay).
-
Reaction Setup: In a 384-well plate, combine the protein homogenate with a reaction buffer containing fructose and ATP. A negative control with a non-metabolizable fructose analog (e.g., 3-O-methyl-D-fructose) should be included.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ reagent to terminate the KHK reaction and deplete the remaining ATP.
-
Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The signal is measured using a luminometer.
Measurement of De Novo Lipogenesis (DNL)
Stable isotope labeling with deuterated water (²H₂O) is a widely used method to measure the rate of DNL in vivo.[22][23][24]
Principle: Deuterium from ²H₂O is incorporated into newly synthesized fatty acids. The enrichment of deuterium in the fatty acid pool is measured by mass spectrometry and used to calculate the fractional contribution of DNL.
Protocol Outline: [22][25][26]
-
²H₂O Administration: Administer a bolus of ²H₂O to the subject (animal or human) via intraperitoneal injection or in drinking water to achieve a target body water enrichment (typically 3-5%).
-
Sample Collection: Collect blood samples at baseline and at various time points after ²H₂O administration.
-
Lipid Extraction: Isolate lipids from plasma (specifically from VLDL-triglycerides for hepatic DNL) or tissue homogenates.
-
Fatty Acid Methyl Ester (FAME) Preparation: Saponify the extracted lipids and then methylate the fatty acids to form FAMEs.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Separate and analyze the FAMEs by GC-MS to determine the deuterium enrichment in specific fatty acids (e.g., palmitate).
-
Calculation of Fractional DNL: Calculate the fractional synthetic rate of fatty acids based on the deuterium enrichment in the fatty acids and the body water enrichment.
Signaling Pathways and Experimental Workflows
// Nodes Fructose [label="Dietary Fructose", fillcolor="#F1F3F4"]; KHK [label="Ketohexokinase (KHK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP_ADP [label="ATP -> ADP", shape=ellipse, fillcolor="#FBBC05"]; F1P [label="Fructose-1-Phosphate (F1P)", fillcolor="#F1F3F4"]; AldolaseB [label="Aldolase B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Trioses [label="DHAP & Glyceraldehyde", fillcolor="#F1F3F4"]; DNL [label="De Novo Lipogenesis (DNL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Triglycerides [label="Triglycerides", fillcolor="#F1F3F4"]; NAFLD [label="Hepatic Steatosis (NAFLD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMP_Deaminase [label="AMP Deaminase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UricAcid [label="Uric Acid", fillcolor="#FBBC05"]; MetabolicSyndrome [label="Metabolic Syndrome\n(Insulin Resistance, Hypertension)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Fructose -> KHK; KHK -> F1P [label="Phosphorylation"]; KHK -> ATP_ADP [dir=none]; ATP_ADP -> AMP_Deaminase [label="Increased AMP"]; F1P -> AldolaseB; AldolaseB -> Trioses; Trioses -> DNL [label="Substrate Provision"]; DNL -> Triglycerides; Triglycerides -> NAFLD; AMP_Deaminase -> UricAcid; UricAcid -> MetabolicSyndrome; NAFLD -> MetabolicSyndrome [style=dashed]; } dot Caption: KHK-mediated fructose metabolism leading to metabolic syndrome.
// Nodes Start [label="Start: Tissue/Cell Lysate", shape=ellipse, fillcolor="#F1F3F4"]; Reaction [label="Incubate with Fructose & ATP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stop [label="Add ADP-Glo™ Reagent\n(Stop KHK, Deplete ATP)", fillcolor="#FBBC05"]; Detect [label="Add Kinase Detection Reagent\n(Convert ADP to ATP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="Measure Luminescence", fillcolor="#F1F3F4"]; End [label="End: Quantify KHK Activity", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Start -> Reaction; Reaction -> Stop; Stop -> Detect; Detect -> Measure; Measure -> End; } dot Caption: Workflow for a luminescence-based KHK activity assay.
// Nodes Start [label="Start: Administer ²H₂O", shape=ellipse, fillcolor="#F1F3F4"]; Sample [label="Collect Blood/Tissue Samples", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extract [label="Lipid Extraction", fillcolor="#FBBC05"]; Prepare [label="Prepare Fatty Acid Methyl Esters (FAMEs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="GC-MS Analysis\n(Measure ²H Enrichment)", fillcolor="#F1F3F4"]; Calculate [label="Calculate Fractional DNL", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Quantify De Novo Lipogenesis", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Start -> Sample; Sample -> Extract; Extract -> Prepare; Prepare -> Analyze; Analyze -> Calculate; Calculate -> End; } dot Caption: Workflow for measuring de novo lipogenesis using ²H₂O.
Therapeutic Implications: KHK as a Drug Target
The central role of KHK in fructose-driven metabolic disease makes it an attractive therapeutic target.[1][18] Inhibition of KHK is expected to prevent the downstream metabolic consequences of excessive fructose consumption.[1][6] Several KHK inhibitors are in various stages of development and have shown promise in preclinical and clinical studies for the treatment of NAFLD, type 2 diabetes, and other metabolic disorders.[1][27][28][29] The benign nature of essential fructosuria, a genetic deficiency of KHK, further supports the safety of targeting this enzyme.[18][19][30]
Conclusion
Ketohexokinase stands at a critical juncture in the metabolic pathway that links high fructose intake to the development and progression of metabolic syndrome. Its unregulated activity in the liver and other tissues drives de novo lipogenesis and uric acid production, contributing to hepatic steatosis, insulin resistance, and hypertension. A thorough understanding of the biochemical and physiological roles of KHK, facilitated by robust experimental methodologies, is essential for the development of effective therapeutic strategies to combat the growing epidemic of metabolic diseases. The continued exploration of KHK inhibitors holds significant promise for mitigating the adverse health effects of our modern diet.
References
- 1. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - KHK [maayanlab.cloud]
- 4. Characterization of Ketohexokinase as a Therapeutic Target for Hereditary Fructose Intolerance and Metabolic Syndrome - ProQuest [proquest.com]
- 5. Fructose: A Key Factor in the Development of Metabolic Syndrome and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. omicsonline.org [omicsonline.org]
- 9. Opposing effects of fructokinase C and A isoforms on fructose-induced metabolic syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fructose: a key factor in the development of metabolic syndrome and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Hepatic glucokinase regulatory protein and carbohydrate response element binding protein attenuation reduce de novo lipogenesis but do not mitigate intrahepatic triglyceride accumulation in Aldob deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential Role of Uric Acid in Metabolic Syndrome, Hypertension, Kidney Injury, and Cardiovascular Diseases: Is It Time for Reappraisal? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Uric acid, the metabolic syndrome, and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. Ketohexokinase knockout mice, a model for essential fructosuria, exhibit altered fructose metabolism and are protected from diet-induced metabolic defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. metsol.com [metsol.com]
- 23. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols | Springer Nature Experiments [experiments.springernature.com]
- 24. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide [app.jove.com]
- 25. Visualization and quantification of de novo lipogenesis using a FASN-2A-GLuc mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. endocrine-abstracts.org [endocrine-abstracts.org]
- 27. Technology -KHK Inhibitors as Agents for the Treatment of Cancer and Metabolic Syndrome (UCLA Case No. 2021-222) [ucla.technologypublisher.com]
- 28. Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. uniprot.org [uniprot.org]
The Role of Khk-IN-1 in the Fructose Metabolism Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose consumption has risen dramatically, and its unique metabolic pathway, largely unregulated by the feedback mechanisms that control glucose metabolism, is increasingly implicated in the pathogenesis of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance.[1] Ketohexokinase (KHK) is the first and rate-limiting enzyme in fructose metabolism, making it a prime therapeutic target. This guide provides an in-depth technical overview of Khk-IN-1, a potent and selective inhibitor of KHK, and its interaction with the fructose metabolism pathway. We will delve into the quantitative data characterizing this compound, detailed experimental protocols for its evaluation, and visualizations of the core biological and experimental processes.
The Fructose Metabolism Pathway
Unlike glucose, which is metabolized in virtually all cells, fructose is primarily metabolized in the liver, intestine, and kidneys.[2] The initial step is the phosphorylation of fructose to fructose-1-phosphate (F1P) by ketohexokinase (KHK). This step is rapid and irreversible, and importantly, it bypasses the main rate-limiting step of glycolysis, phosphofructokinase-1 (PFK-1).[2][3] This lack of feedback regulation can lead to a rapid depletion of intracellular ATP and an accumulation of F1P and downstream metabolites, driving de novo lipogenesis and other metabolic dysfunctions.[4]
The fructose metabolism pathway proceeds as follows:
-
Fructose is transported into the cell, primarily via the GLUT5 transporter.
-
Ketohexokinase (KHK) phosphorylates fructose to fructose-1-phosphate (F1P) , consuming one molecule of ATP.
-
Aldolase B cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde .
-
Triokinase phosphorylates glyceraldehyde to glyceraldehyde-3-phosphate (G3P) , consuming another molecule of ATP.
-
Both DHAP and G3P can then enter the glycolytic or gluconeogenic pathways.
This compound: A Potent Ketohexokinase Inhibitor
This compound is a small molecule inhibitor of ketohexokinase. By blocking the first committed step of fructose metabolism, this compound prevents the rapid consumption of ATP and the accumulation of downstream metabolites that contribute to metabolic disease. Another well-characterized KHK inhibitor with extensive preclinical and clinical data is PF-06835919.
Quantitative Data
The following tables summarize the key quantitative data for this compound and PF-06835919.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | KHK-C | 12 | [5] |
| PF-06835919 | KHK-C | 8.4 - 10 | [6][7] |
| PF-06835919 | KHK-A | 66 - 170 | [6][7] |
Table 1: In Vitro Inhibitory Potency against KHK Isoforms. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of purified KHK isoforms by 50%.
| Inhibitor | Cell Line | Parameter Measured | IC50 (µM) | Reference |
| This compound | HepG2 cell lysates | Fructose-1-Phosphate Production | 0.4 | [5] |
| PF-06835919 | Primary Human Hepatocytes | Fructose-1-Phosphate Levels | 0.232 | [7] |
| PF-06835919 | Primary Rat Hepatocytes | Fructose-1-Phosphate Levels | 2.801 | [7] |
Table 2: Cellular Activity of KHK Inhibitors. Cellular IC50 values reflect the inhibitor's ability to penetrate cells and inhibit KHK in a more complex biological environment.
| Inhibitor | Species | Dose | Key Findings | Reference |
| This compound | Rat | 10 mg/kg (oral) | Oral bioavailability (F) = 34% | [5] |
| PF-06835919 | Rat (high-fructose diet) | 10 or 30 mg/kg (twice daily) | Reduced epididymal adipose tissue weight, fasting plasma insulin, and hepatic triglycerides. Increased urinary fructose excretion. | [8] |
Table 3: In Vivo Efficacy of KHK Inhibitors. These studies demonstrate the ability of KHK inhibitors to modulate fructose metabolism and improve metabolic parameters in animal models.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize KHK inhibitors like this compound.
Ketohexokinase (KHK) Inhibition Assay (Luminescence-Based)
This protocol is adapted from a luminescence-based method to quantify KHK activity by measuring ADP production.[9]
Materials:
-
Recombinant human KHK-C enzyme
-
KHK inhibitor (e.g., this compound) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 0.01% (v/v) Tween-20
-
Substrate Solution: ATP and Fructose in Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the KHK inhibitor in DMSO. Then, dilute the inhibitor in Assay Buffer to the desired final concentrations.
-
Enzyme and Inhibitor Incubation: Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate. Add 2.5 µL of recombinant KHK-C enzyme solution (e.g., 0.05 µg/µL in Assay Buffer) to each well. Incubate for 30 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the Substrate Solution (containing ATP and fructose at their final desired concentrations, e.g., 100 µM ATP and 1 mM fructose) to each well.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Fructose-1-Phosphate (F1P) Measurement
This protocol describes the quantification of intracellular F1P levels in response to fructose and inhibitor treatment.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fructose solution
-
KHK inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to ~80-90% confluency.
-
Pre-incubate the cells with various concentrations of the KHK inhibitor or vehicle (DMSO) in serum-free medium for 1 hour.
-
Add fructose to a final concentration of 1 mM and incubate for an additional 2 hours.
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate at -80°C for at least 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a suitable column for polar metabolite separation.
-
Quantify F1P levels by comparing the peak area to a standard curve of known F1P concentrations.
-
-
Data Analysis: Normalize the F1P levels to the total protein content of the corresponding cell lysate. Calculate the percent reduction in F1P for each inhibitor concentration and determine the cellular IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of an inhibitor with its protein target in a cellular environment.[10][11] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cell line expressing KHK (e.g., HEK293T overexpressing KHK)
-
KHK inhibitor (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Anti-KHK antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the KHK inhibitor at a high concentration (e.g., 10x IC50) or vehicle (DMSO) for 1-2 hours.
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble, aggregated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blotting using an anti-KHK antibody.
-
-
Data Analysis:
-
Quantify the band intensities for KHK at each temperature for both the vehicle- and inhibitor-treated samples.
-
Plot the relative band intensity against the temperature to generate melting curves.
-
A shift in the melting curve to higher temperatures in the inhibitor-treated sample indicates target engagement and stabilization.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for characterizing a KHK inhibitor and the logical relationship of KHK inhibition to its downstream effects.
Conclusion
The inhibition of ketohexokinase presents a promising therapeutic strategy for metabolic disorders driven by excessive fructose consumption. This compound is a potent and selective tool for studying the role of KHK in these pathologies and serves as a lead compound for the development of novel therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive evaluation of KHK inhibitors, from initial biochemical characterization to in vivo efficacy studies. Further research into the long-term effects and potential off-target activities of KHK inhibitors will be crucial for their successful translation into clinical practice.
References
- 1. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]
- 3. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Sapphire North America [sapphire-usa.com]
- 8. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 9. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to KHK-A and KHK-C Isoforms for Researchers and Drug Development Professionals
An exploration of the structural, functional, and pathological distinctions between the two primary isoforms of ketohexokinase, KHK-A and KHK-C, this guide provides a comprehensive resource for scientists and researchers in the field of metabolic diseases and oncology.
Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate, the initial step in fructose metabolism. The KHK gene undergoes alternative splicing to produce two distinct isoforms, KHK-A and KHK-C, which exhibit significant differences in their enzymatic activity, tissue distribution, and physiological roles. These differences have profound implications for both normal physiology and the pathogenesis of various diseases, including metabolic syndrome and cancer.
Molecular and Enzymatic Differentiation
KHK-A and KHK-C are generated through the mutually exclusive splicing of exon 3A (for KHK-A) or 3C (for KHK-C) of the KHK gene. This alternative splicing event results in isoforms with distinct kinetic properties. KHK-C is the high-activity isoform, displaying a much lower Michaelis constant (Km) for fructose compared to KHK-A, indicating a higher affinity for its substrate.[1] This makes KHK-C the primary driver of fructose metabolism in the body.[1][2] In contrast, KHK-A has a Km for fructose that is approximately 10-fold higher, leading to significantly slower fructose phosphorylation at physiological concentrations.[3][4]
Table 1: Comparative Enzymatic Properties of KHK-A and KHK-C
| Property | KHK-A | KHK-C |
| Km for Fructose | ~8 mM[3] | ~0.8 mM[5] |
| Fructose Phosphorylation Rate | Low | High[1] |
| Primary Metabolic Role | Protein Kinase Activity[1][6] | Fructose Metabolism[1] |
Tissue Distribution and Expression
The expression patterns of KHK-A and KHK-C are markedly different. KHK-C is predominantly expressed in tissues central to fructose metabolism, namely the liver, kidney, and intestines.[7][8] Conversely, KHK-A is expressed more ubiquitously, albeit at lower levels, in a wide range of tissues including skeletal muscle and the brain.[3][7] In the liver, KHK-C expression is significantly higher than that of KHK-A.[7] Interestingly, fructose consumption has been shown to upregulate the expression of both isoforms.[2][7]
Table 2: Tissue Distribution of KHK-A and KHK-C Isoforms
| Tissue | KHK-A Expression | KHK-C Expression |
| Liver | Low[7] | High[7][8] |
| Kidney | Present[7] | High[7][8] |
| Intestine | Present[7] | High[7][8] |
| Skeletal Muscle | High[7] | Low/Absent |
| Brain | High[3] | Low/Absent |
| Pancreas | Present[7] | High[7] |
| Most Cancer Cells | Predominant[9] | Low/Absent[1] |
Divergent Roles in Metabolic Health and Disease
The distinct properties of KHK-A and KHK-C lead to opposing effects on metabolic health. The rapid fructose metabolism mediated by KHK-C in the liver can lead to transient ATP depletion and an accumulation of uric acid, contributing to the development of metabolic syndrome.[7] In contrast, while KHK-A metabolizes fructose slowly, it appears to play a role in metabolizing endogenously produced fructose.[7] Studies in knockout mice have revealed that the absence of KHK-A can exacerbate fructose-induced metabolic syndrome, suggesting a protective role for this isoform in certain contexts.[7]
In the realm of oncology, a fascinating isoform switch from KHK-C to KHK-A is observed in hepatocellular carcinoma (HCC) cells.[1] This switch results in reduced fructose metabolism, which may confer a survival advantage to cancer cells by minimizing the production of reactive oxygen species associated with rapid fructose catabolism.[1]
KHK-A as a Protein Kinase: A Paradigm Shift
Recent research has unveiled a novel, non-canonical function for KHK-A as a protein kinase, particularly in the context of cancer. In breast and gastric cancer, fructose stimulation promotes the nuclear translocation of KHK-A.[9][10] Once in the nucleus, KHK-A can phosphorylate other proteins, thereby influencing signaling pathways involved in cell migration, invasion, and epithelial-mesenchymal transition (EMT).[9][10] For instance, in breast cancer, nuclear KHK-A phosphorylates YWHAH, leading to the repression of the CDH1 gene and promoting cell invasion.[9] In HCC, KHK-A has been shown to phosphorylate and activate phosphoribosyl pyrophosphate synthetase 1 (PRPS1), promoting de novo nucleic acid synthesis and tumor growth.[1][6] This protein kinase activity of KHK-A is a critical area of ongoing research with significant implications for cancer therapy.
Signaling Pathways and Experimental Workflows
To visualize the distinct roles of KHK-A and KHK-C, the following diagrams illustrate their involvement in metabolic and signaling pathways, as well as a typical experimental workflow for their characterization.
References
- 1. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro kinase assay [protocols.io]
- 7. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 10. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
tissue-specific expression of KHK isoforms
An In-depth Technical Guide to the Tissue-Specific Expression of Ketohexokinase (KHK) Isoforms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the initial step in fructose metabolism. It catalyzes the phosphorylation of fructose to fructose-1-phosphate, a critical and rate-limiting step. The KHK gene encodes two distinct isoforms, KHK-A and KHK-C, through alternative splicing. These isoforms exhibit significant differences in their kinetic properties and tissue distribution, which has profound implications for both normal physiology and the pathogenesis of metabolic diseases. Understanding the tissue-specific expression and function of KHK-A and KHK-C is crucial for developing targeted therapeutic strategies for conditions such as non-alcoholic fatty liver disease (NAFLD), metabolic syndrome, and certain cancers. This guide provides a comprehensive overview of the current knowledge on the differential expression of KHK isoforms, detailed experimental protocols for their analysis, and insights into their roles in cellular signaling pathways.
Introduction to KHK Isoforms: KHK-A and KHK-C
The two isoforms of ketohexokinase, KHK-A and KHK-C, are generated by the mutually exclusive alternative splicing of two adjacent exons, 3A and 3C, from the KHK gene.[1][2] This splicing event results in proteins that differ by a 45-amino-acid sequence.[2] This structural difference leads to significant variations in their enzymatic activity. KHK-C is the high-affinity isoform, efficiently phosphorylating fructose at physiological concentrations, whereas KHK-A has a much lower affinity for fructose.[3][4]
KHK-C is considered the primary enzyme for dietary fructose metabolism due to its low Michaelis constant (Km) for fructose.[5][6] In contrast, the physiological role of the low-affinity KHK-A isoform has been less clear, though recent evidence suggests it may have "moonlighting" functions, including protein kinase activity, particularly in the context of cancer.[2][7]
Data Presentation: Quantitative and Distributional Analysis
The functional differences between KHK-A and KHK-C are underscored by their distinct kinetic properties and tissue-specific expression patterns.
Table 1: Comparative Properties of Human KHK Isoforms
| Property | KHK-A | KHK-C | Reference |
| Primary Tissues | Ubiquitous, low-level expression (e.g., brain, heart, muscle, pancreas) | Liver, Kidney, Small Intestine, Pancreas | [3][4][5][8] |
| Km for Fructose | ~8.0 mM | ~0.8 mM | [3][8] |
| Primary Role | Unclear; potential role in endogenous fructose metabolism, protein kinase activity | Dietary fructose clearance | [3][5][7] |
| Expression Level | Low | High (in specific tissues) | [3][8] |
Table 2: Tissue Distribution of KHK Isoform mRNA in Humans and Rodents
| Tissue | Predominant mRNA Isoform | Relative Expression Level | Reference |
| Liver | KHK-C | High | [1][3][8] |
| Kidney | KHK-C | High | [1][3][8] |
| Small Intestine | KHK-C | High | [1][3][8] |
| Pancreas | KHK-C (predominantly), some KHK-A | Moderate | [4][8] |
| Brain | KHK-A | Low | [3][8] |
| Heart | KHK-A | Low | [3] |
| Skeletal Muscle | KHK-A | Low | [4][8] |
| Spleen | KHK-A | Low | [3] |
| Lung | KHK-A | Low | [3][8] |
| Adipose Tissue | KHK-A (very low or absent KHK-C) | Low | [9][10] |
Signaling Pathways and Functional Roles
KHK's primary role is to initiate fructose catabolism. This pathway, particularly when driven by the high-activity KHK-C isoform in the liver, bypasses the main rate-limiting step of glycolysis (phosphofructokinase), leading to rapid substrate flux.
This rapid phosphorylation of fructose can lead to several downstream metabolic consequences:
-
ATP Depletion: The high flux through KHK-C can consume ATP faster than it can be regenerated, leading to a transient depletion of intracellular ATP.[6][11]
-
Uric Acid Production: The depletion of ATP activates AMP deaminase, leading to the degradation of adenine nucleotides and a subsequent increase in uric acid production.[11][12]
-
Increased Lipogenesis: The products of fructose metabolism, dihydroxyacetone phosphate and glyceraldehyde-3-phosphate, serve as substrates for de novo lipogenesis, contributing to triglyceride accumulation.[12][13]
-
Endoplasmic Reticulum (ER) Stress: Upregulation of KHK-C has been shown to induce ER stress, providing a mechanistic link between fructose metabolism and liver disease progression.[13]
Experimental Protocols
Accurate determination of KHK isoform expression is fundamental to research in this field. The following are summaries of key methodologies.
Reverse Transcription PCR (RT-PCR) for Splice Variant Analysis
This method is used to determine the relative abundance of KHK-A and KHK-C mRNA transcripts in a given tissue.
-
Objective: To distinguish between mRNAs containing exon 3A (KHK-A) and exon 3C (KHK-C).
-
Methodology:
-
RNA Extraction: Isolate total RNA from tissue homogenates using a standard protocol (e.g., TRIzol reagent or column-based kits).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: Perform PCR using primers designed to flank the alternatively spliced region. A forward primer in exon 2 and a reverse primer in exon 4 will co-amplify both splice variants.[8]
-
Restriction Digest: Differentiate the PCR products by digesting them with restriction enzymes that specifically cut within either exon 3A (e.g., AvaII) or exon 3C (e.g., BsmAI).[8]
-
Analysis: Visualize the digested products on an agarose gel. The presence and intensity of cut vs. uncut bands indicate which isoforms are present and their relative abundance. For quantitative analysis, quantitative PCR (qPCR) with isoform-specific primers or probes is recommended.[4][14]
-
Western Blotting for Protein Isoform Detection
Western blotting is used to detect the presence and relative quantity of KHK protein in tissue lysates.
-
Objective: To identify KHK protein and, if using isoform-specific antibodies, to distinguish between KHK-A and KHK-C.
-
Methodology:
-
Protein Extraction: Homogenize tissue samples in a lysis buffer containing protease inhibitors.[3] Determine protein concentration using a suitable assay (e.g., BCA assay).[3]
-
SDS-PAGE: Separate proteins by size by running the lysates on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody against KHK. Note: Many commercially available antibodies recognize both isoforms.[8] Isoform-specific antibodies can be used but require careful validation.[6][8]
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The presence of a band at ~30 kDa indicates KHK protein.[8]
-
KHK Enzyme Activity Assay
This assay measures the rate of fructose phosphorylation in a tissue extract.
-
Objective: To quantify the functional activity of KHK.
-
Methodology (Coupled Enzyme Assay):
-
Homogenate Preparation: Prepare tissue homogenates in a suitable buffer (e.g., potassium phosphate buffer with EDTA, DTT, and protease inhibitors) and clarify by centrifugation.[3]
-
Reaction Mixture: Prepare a reaction mixture containing the tissue extract, ATP, and fructose. The KHK-catalyzed reaction produces ADP.
-
Coupled Reaction: The ADP produced is used in a series of coupled reactions involving pyruvate kinase and lactate dehydrogenase, which ultimately leads to the oxidation of NADH to NAD+.
-
Measurement: Monitor the decrease in absorbance at 340 nm (due to NADH consumption) over time using a spectrophotometer. The rate of decrease is proportional to the KHK activity.[3]
-
Luminescence-Based Alternative: A highly sensitive alternative involves directly measuring the ADP produced using a luminescence-based kit (e.g., ADP-Glo™ Kinase Assay).[9] This method quantifies ADP by converting it to ATP, which then drives a luciferase reaction, producing a light signal proportional to KHK activity.[9]
-
Conclusion and Future Directions
The differential expression of KHK-A and KHK-C is a critical determinant of fructose metabolism across various tissues. KHK-C, with its high affinity for fructose, dominates in key metabolic organs like the liver, kidney, and small intestine, playing a central role in processing dietary fructose.[1][5] The widespread but low-level expression of KHK-A suggests a different, perhaps regulatory or context-dependent, physiological role that is an active area of investigation.[3][5] For drug development professionals, the tissue-specific expression of these isoforms presents both opportunities and challenges. Targeting KHK-C is a promising strategy for metabolic diseases, but the broader expression of KHK-A necessitates careful consideration of isoform selectivity to minimize off-target effects. Future research should continue to elucidate the unique functions of KHK-A and the regulatory mechanisms that govern the alternative splicing of the KHK gene in health and disease.
References
- 1. Structure and alternative splicing of the ketohexokinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational changes in ketohexokinase are conserved across isozymes and species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. A splicing switch from Ketohexokinase-C to Ketohexokinase-A drives hepatocellular carcinoma formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene - KHK [maayanlab.cloud]
- 8. Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 11. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
Khk-IN-1: A Technical Guide for Obesity and Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising prevalence of obesity and type 2 diabetes presents a significant global health challenge. A key metabolic pathway implicated in these conditions is the metabolism of fructose, a monosaccharide increasingly common in Western diets. Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in fructose metabolism. Its inhibition has emerged as a promising therapeutic strategy to mitigate the adverse effects of excessive fructose consumption. This technical guide provides an in-depth overview of Khk-IN-1, a potent and selective inhibitor of KHK, for researchers and drug development professionals investigating novel treatments for obesity and diabetes.
Mechanism of Action
This compound is a selective and cell-permeable inhibitor of ketohexokinase.[1][2] KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P).[2] By inhibiting KHK, this compound blocks this initial step, thereby reducing the downstream metabolic consequences of high fructose levels. These consequences include increased de novo lipogenesis (DNL), hepatic steatosis, and insulin resistance. The inhibition of KHK by this compound is competitive with respect to ATP, with the inhibitor binding to the ATP-binding pocket of the enzyme.
Data Presentation
In Vitro and In Vivo Activity of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (KHK) | 12 nM | Recombinant Human KHK | [1] |
| IC50 (F1P production) | 400 nM | HepG2 cell lysates | [1][2] |
| Oral Bioavailability (F) | 34% | Male Sprague-Dawley rats | [1][2] |
| Oral Half-life (t1/2) | 4 h | Male Sprague-Dawley rats | [1] |
| Volume of Distribution (Vdss) | 32 L/kg | Male Sprague-Dawley rats | [1] |
| Clearance (CL) | 160 mL/min/kg | Male Sprague-Dawley rats | [1] |
Microsomal Stability and Cytochrome P450 Inhibition
| Parameter | Value | Species | Reference |
| Stability in Liver Microsomes (10 min) | 88% remaining | Human | [1] |
| Stability in Liver Microsomes (10 min) | 72% remaining | Rat | [1] |
| CYP450 Inhibition (1A2, 2C19, 2D6, 2C9, 3A4) | Not significant | Human | [1] |
Experimental Protocols
In Vitro Ketohexokinase (KHK) Enzymatic Assay
This protocol is adapted from a generic luminescence-based KHK assay and can be used to determine the IC50 of this compound.
Materials:
-
Recombinant human KHK-C enzyme
-
This compound
-
Fructose
-
ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 10 mM KCl
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white, flat-bottom plates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 5 µL of the this compound dilution or vehicle (DMSO control).
-
Add 10 µL of a solution containing fructose and ATP in assay buffer to each well. Final concentrations should be at the Km for each substrate.
-
Add 5 µL of recombinant KHK-C enzyme solution to each well to initiate the reaction. The final enzyme concentration should be in the linear range of the assay.
-
Incubate the plate at 37°C for 60 minutes.
-
To stop the reaction and detect ADP produced, add 20 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature in the dark.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.
Cellular Fructose-1-Phosphate (F1P) Production Assay in HepG2 Cells
This protocol describes the measurement of F1P production in HepG2 cell lysates.[1][2]
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
This compound
-
Fructose
-
Cell lysis buffer
-
Fructose-1-Phosphate assay kit (e.g., colorimetric or fluorometric)
-
96-well plates
Procedure:
-
Seed HepG2 cells in 96-well plates and culture until they reach 80-90% confluency.
-
Prepare various concentrations of this compound in cell culture medium.
-
Aspirate the medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for 30 minutes at 37°C.[1]
-
Add fructose to each well to a final concentration of 15 mM.[1]
-
Incubate for an additional 3 hours at 37°C.[1]
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable cell lysis buffer.
-
Determine the F1P concentration in the cell lysates using a commercially available F1P assay kit, following the manufacturer's instructions.
-
Normalize the F1P concentration to the total protein concentration in each well.
-
Calculate the percent inhibition of F1P production and determine the cellular IC50 value.
In Vivo Diet-Induced Obesity (DIO) Mouse Model
This is a general protocol for a diet-induced obesity model. A specific long-term efficacy study protocol for this compound is not publicly available and would need to be developed.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Control diet (e.g., 10% kcal from fat)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
Procedure:
-
Acclimatize mice for one week with ad libitum access to standard chow and water.
-
Divide the mice into two main groups: one receiving the control diet and the other receiving the HFD.
-
Feed the mice their respective diets for 8-12 weeks to induce obesity in the HFD group.[1] Monitor body weight and food intake weekly.
-
After the induction period, divide the HFD-fed mice into two subgroups: one receiving vehicle and the other receiving this compound.
-
Administer this compound (e.g., 10-30 mg/kg) or vehicle daily via oral gavage for a predetermined period (e.g., 4-8 weeks).
-
Continue to monitor body weight, food intake, and other relevant parameters (e.g., blood glucose, insulin levels) throughout the treatment period.
-
At the end of the study, collect blood and tissues for analysis of metabolic parameters, gene expression, and histology.
In Vivo Streptozotocin (STZ)-Induced Diabetes Rat Model
This is a general protocol for an STZ-induced diabetes model. A specific long-term efficacy study protocol for this compound is not publicly available and would need to be developed.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
This compound
-
Vehicle for oral gavage
Procedure:
-
Acclimatize rats for one week.
-
Induce diabetes by a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in cold citrate buffer.
-
Monitor blood glucose levels 48-72 hours post-injection to confirm the development of hyperglycemia (blood glucose > 250 mg/dL).
-
Divide the diabetic rats into two groups: one receiving vehicle and the other receiving this compound.
-
Administer this compound (e.g., 10-30 mg/kg) or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
-
Monitor blood glucose, body weight, and other diabetic complications.
-
At the end of the study, collect blood and tissues for biochemical and histological analysis.
Signaling Pathways and Experimental Workflows
Fructose Metabolism and Downstream Signaling
Inhibition of KHK by this compound blocks the conversion of fructose to F1P, which has significant downstream effects on cellular metabolism, particularly in the liver. High levels of fructose metabolism are known to activate lipogenic transcription factors, leading to increased DNL and hepatic steatosis. The two key transcription factors involved are:
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of fatty acid and triglyceride synthesis.
-
Carbohydrate-Responsive Element-Binding Protein (ChREBP): Activated by glucose and fructose metabolites, it also promotes the expression of genes involved in glycolysis and lipogenesis.
By blocking F1P production, this compound is expected to reduce the activation of SREBP-1c and ChREBP, thereby decreasing the expression of their target genes and mitigating the lipogenic effects of fructose.
Caption: Fructose metabolism pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
A typical workflow for the preclinical evaluation of this compound would involve a series of in vitro and in vivo experiments to establish its efficacy and mechanism of action.
Caption: Preclinical experimental workflow for this compound evaluation.
Conclusion
This compound is a valuable research tool for investigating the role of ketohexokinase in obesity and diabetes. Its high potency and selectivity, coupled with cell permeability and oral bioavailability in preclinical species, make it a suitable candidate for in-depth studies. The experimental protocols and workflows provided in this guide offer a framework for researchers to effectively utilize this compound in their investigations into the metabolic consequences of fructose metabolism and the potential therapeutic benefits of its inhibition. Further studies are warranted to explore the long-term efficacy and safety of this compound in relevant animal models of metabolic disease.
References
The Discovery and Development of Khk-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Khk-IN-1, a potent and selective inhibitor of ketohexokinase (KHK). This document details the scientific rationale for targeting KHK, the experimental methodologies employed in the characterization of this compound, and the key findings from preclinical studies.
Introduction: The Rationale for Ketohexokinase Inhibition
Increased consumption of fructose has been linked to a rising incidence of metabolic disorders such as obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).[1] Ketohexokinase (KHK) is the first and rate-limiting enzyme in fructose metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate (F1P).[2] Unlike glycolysis, the fructose metabolism pathway initiated by KHK lacks a negative feedback mechanism, leading to rapid substrate flux and the production of precursors for de novo lipogenesis.[2] Consequently, inhibiting KHK presents a promising therapeutic strategy to mitigate the detrimental metabolic effects of excessive fructose intake.
This compound, a member of the pyrimidinopyrimidine class of compounds, emerged from a high-throughput screening campaign and subsequent structure-based drug design efforts.[3] It is a potent and selective inhibitor of the KHK-C isoform, the primary isoform expressed in the liver.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative overview of their potency and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound and Analogs [3][4]
| Compound | R1 | R2 | R3 | KHK IC50 (nM) |
| This compound (8) | 2-SMe | CH2-c-Pr | piperazino | 12 |
| 3 | 2-Cl | CH2-c-Pr | piperazino | 210 |
| 38 | 2-SMe | cyclobutyl | piperazino | 7 |
| 47 | 2-SMe | CH2-c-Pr | N-methylpiperazino | 8 |
| 12 | 2-SEt | CH2-c-Pr | piperazino | >9000 |
| 14 | 2-OMe | CH2-c-Pr | piperazino | >9000 |
| 16 | 2-CF3 | CH2-c-Pr | piperazino | >9000 |
Table 2: Cellular and In Vivo Pharmacokinetic Properties of this compound [3]
| Parameter | Value |
| Cellular KHK Inhibition (IC50) | 400 nM |
| Oral Bioavailability (F) in rats | 34% |
| Plasma Cmax (10 mg/kg oral dose in rats) | 0.16 µM |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the development of this compound.
In Vitro Ketohexokinase (KHK) Inhibition Assay
This protocol describes a luminescence-based assay to quantify KHK activity by measuring the amount of ADP produced.[5]
Materials:
-
Recombinant human KHK-C enzyme
-
Assay Buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 10 mM CaCl2, 10 mM KCl, 0.01% Triton X-100)
-
ATP solution
-
Fructose solution
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare a 2x substrate solution containing fructose and ATP in the assay buffer.
-
Add 2.5 µL of protein homogenate (or recombinant KHK-C) to the wells of a 384-well plate.
-
Add 2.5 µL of the 2x substrate solution to initiate the reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 40 minutes at room temperature in the dark.
-
Measure the luminescence using a plate reader.
-
Calculate KHK inhibition by comparing the luminescence signal in the presence of the test compound to the control wells.
In Vivo Fructose Challenge Model in Rats
This protocol outlines an in vivo study to assess the efficacy of this compound in a fructose-induced metabolic challenge model.
Animal Model:
-
Male Sprague-Dawley rats.[6]
Procedure:
-
House the rats under standard laboratory conditions with ad libitum access to food and water.
-
Fast the animals overnight prior to the study.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via oral gavage.[7]
-
After a set time (e.g., 1-2 hours), administer a fructose solution (e.g., 2 g/kg) via oral gavage.
-
Collect blood samples at various time points post-fructose administration.
-
Analyze plasma samples for fructose-1-phosphate (F1P) levels using a validated analytical method (e.g., LC-MS/MS).
-
Evaluate the effect of this compound on fructose-induced F1P production.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows related to the discovery and development of this compound.
Caption: Fructose Metabolism and Lipogenesis Pathway.
Caption: this compound Discovery and Development Workflow.
Conclusion
This compound is a potent and selective inhibitor of ketohexokinase discovered through a rigorous drug discovery process. Preclinical data demonstrate its ability to effectively inhibit KHK in vitro and in vivo, supporting its potential as a therapeutic agent for metabolic disorders driven by excessive fructose consumption. Further investigation into its clinical efficacy and safety profile is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Researchers [rodentmda.ch]
- 6. Adaptation of Sprague Dawley rats to long-term feeding of high fat or high fructose diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Cellular Permeability and Pharmacological Profile of Khk-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Khk-IN-1 has emerged as a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the initial step in fructose metabolism. By blocking the conversion of fructose to fructose-1-phosphate, this compound presents a promising therapeutic strategy for metabolic disorders linked to excessive fructose consumption, such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[1][2] This technical guide provides a comprehensive overview of the cellular permeability, mechanism of action, and key experimental data related to this compound, intended to support further research and drug development efforts in this area.
Core Compound Properties and In Vitro Potency
This compound is characterized as a selective and cell-membrane permeable inhibitor of ketohexokinase.[3] Its inhibitory activity has been quantified in both enzymatic and cell-based assays, demonstrating high potency.
| Parameter | Value | Assay System | Reference |
| KHK IC50 | 12 nM | Recombinant Human KHK | [4] |
| HepG2 IC50 | 400 nM | Fructose-1-Phosphate Production | [4] |
Cellular Permeability Profile
While specific quantitative data from standard intestinal permeability assays such as Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA) for this compound are not publicly available, its significant potency in cell-based assays serves as strong indirect evidence of its ability to cross cellular membranes. The observed inhibition of fructose-1-phosphate production within HepG2 cells at a low nanomolar concentration indicates that this compound can effectively penetrate the cell membrane to reach its intracellular target, KHK.
In Vivo Pharmacokinetics
Preclinical studies in rats have provided initial insights into the pharmacokinetic profile of this compound, suggesting reasonable oral bioavailability.
| Parameter | Value | Species | Dosing | Reference |
| Oral Bioavailability (F) | 34% | Rat | 10 mg/kg, single oral gavage | [4] |
| Oral Half-life (t1/2) | 4 hours | Rat | 10 mg/kg, single oral gavage | [4] |
| Volume of Distribution (Vdss) | 32 L/kg | Rat | 10 mg/kg, single oral gavage | [4] |
| Clearance (CL) | 160 mL/min/kg | Rat | 10 mg/kg, single oral gavage | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting ketohexokinase, a critical enzyme in the fructose metabolism pathway. This pathway is distinct from glucose metabolism and lacks the same degree of negative feedback regulation, making it susceptible to overload in the context of high fructose intake.
Fructose enters hepatocytes and other KHK-expressing cells primarily through GLUT5 and GLUT2 transporters.[5] KHK then phosphorylates fructose to fructose-1-phosphate (F1P).[6][7] This rapid phosphorylation can lead to a depletion of intracellular ATP and an accumulation of F1P.[5][8] F1P is subsequently cleaved by aldolase B into glyceraldehyde and dihydroxyacetone phosphate (DHAP), which can then enter glycolysis or be used for lipogenesis.[6] By inhibiting KHK, this compound prevents the formation of F1P, thereby blocking the downstream metabolic consequences of excessive fructose metabolism, including de novo lipogenesis, uric acid production, and potential contributions to insulin resistance.[1][5]
Experimental Protocols
In Vitro KHK Enzyme Inhibition Assay (Fluorescence-Based)
This protocol outlines a general method for determining the IC50 of this compound against recombinant KHK.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. Prepare solutions of recombinant human KHK, ATP, and fructose in the same buffer.
-
Inhibitor Pre-incubation: Add the KHK enzyme and the various concentrations of this compound to the wells of a microplate. Allow for a pre-incubation period (e.g., 30 minutes) at room temperature to facilitate inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of ATP and fructose to each well.
-
Reaction Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced. This can be achieved through various detection methods, such as a coupled-enzyme assay that links ADP production to a change in fluorescence or absorbance, or a fluorescence polarization assay that directly detects ADP.
-
Data Analysis: Calculate the percentage of KHK inhibition for each concentration of this compound relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
HepG2 Cell-Based Fructose-1-Phosphate Production Assay
This protocol describes a method to assess the cellular activity of this compound by measuring the inhibition of fructose-induced F1P production in HepG2 cells.[4]
Methodology:
-
Cell Culture: Culture HepG2 cells in a suitable medium until they reach the desired confluency in multi-well plates.
-
Compound Incubation: Treat the HepG2 cells with varying concentrations of this compound (e.g., 0-10 µM) and incubate for a pre-determined time (e.g., 30 minutes) to allow for cellular uptake.
-
Fructose Challenge: Add a high concentration of fructose (e.g., 15 mM) to the cell culture medium and incubate for an extended period (e.g., 3 hours) to stimulate F1P production.
-
Cell Lysis and Sample Preparation: After incubation, wash the cells and lyse them to release intracellular contents. Prepare the cell lysates for analysis.
-
F1P Quantification: Quantify the concentration of F1P in the cell lysates using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Determine the percent inhibition of F1P production at each this compound concentration relative to a vehicle-treated control. Plot the percent inhibition against the logarithm of the inhibitor concentration and calculate the cellular IC50 value.
Conclusion
This compound is a potent inhibitor of ketohexokinase with demonstrated activity in both enzymatic and cellular assays. Its ability to effectively reduce fructose-1-phosphate production in a cellular context, coupled with reasonable oral bioavailability in preclinical models, underscores its potential as a therapeutic agent for metabolic diseases driven by excessive fructose metabolism. While direct quantitative measures of its intestinal permeability are not yet available, the existing data strongly support its classification as a cell-permeable compound. Further investigation into its permeability characteristics using standard in vitro models like Caco-2 and PAMPA would provide valuable data for refining its drug development profile. The experimental protocols and pathway information provided in this guide serve as a foundational resource for researchers in this field.
References
- 1. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intestinal Permeability in Inflammatory Bowel Disease: Pathogenesis, Clinical Evaluation, and Therapy of Leaky Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 7. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Khk-IN-1 In Vitro Assays
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the inhibitory activity of Khk-IN-1, a selective and cell-permeable ketohexokinase (KHK) inhibitor. The following sections describe both a biochemical assay for purified KHK and a cell-based assay to determine the potency of this compound.
Introduction
Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the initial step in fructose metabolism, catalyzing the conversion of fructose to fructose-1-phosphate (F1P).[1][2] Dysregulation of fructose metabolism has been implicated in various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2][3] Inhibiting KHK is a promising therapeutic strategy to mitigate the adverse effects of excessive fructose consumption.[2][4] this compound is a potent and selective inhibitor of KHK, making it a valuable tool for studying the role of KHK in metabolic diseases.[5][6][7]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | KHK | Biochemical | 12 nM | [1][5][6][7][8][9] |
| This compound | KHK | HepG2 cell lysate | 400 nM | [1][5][6][7][8] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability (F) | Rat | 34% | [1][5][8] |
| Volume of Distribution (Vdss) | Rat | 32 L/kg | [5][8] |
| Clearance (CL) | Rat | 160 mL/min/kg | [5][8] |
| Half-life (t1/2) | Rat | 4 h | [5][8] |
Signaling Pathway
The following diagram illustrates the role of KHK in fructose metabolism and the point of inhibition by this compound.
Caption: KHK catalyzes the ATP-dependent phosphorylation of fructose to F1P. This compound inhibits this step.
Experimental Protocols
Biochemical Assay for KHK Inhibition (ADP Detection Method)
This protocol is adapted from a generic high-throughput screening (HTS) assay for KHK inhibitors based on the detection of ADP, a product of the KHK-catalyzed reaction.[10]
Principle: The activity of KHK is measured by quantifying the amount of ADP produced. The Transcreener® ADP² Assay is a suitable method that uses a highly specific antibody for ADP in a fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or fluorescence intensity (FI) format.[10] As ADP is produced by KHK, it displaces an ADP-tracer from an antibody, leading to a change in the fluorescence signal.
Materials:
-
Purified recombinant human KHK enzyme
-
This compound
-
Fructose
-
Adenosine 5'-triphosphate (ATP)
-
Assay Buffer: 25 mM Tris (pH 7.5), 10 mM MgCl₂, 10 mM CaCl₂, 10 mM KCl, and 0.01% Triton X-100[10]
-
Transcreener® ADP² Assay Kit (or similar ADP detection kit)
-
384-well plates
-
Plate reader capable of FP, TR-FRET, or FI measurement
Experimental Workflow:
Caption: Workflow for the in vitro biochemical KHK inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
Prepare the KHK enzyme solution in the assay buffer to the desired concentration (e.g., 22 nM).[10]
-
Prepare the substrate solution containing ATP (e.g., 0.15 mM) and fructose (e.g., 7 mM) in the assay buffer.[10]
-
-
Assay Plate Setup:
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the KHK enzyme solution to all wells.
-
Include control wells: "no enzyme" (buffer only) and "no inhibitor" (enzyme with DMSO).
-
-
Enzyme Reaction:
-
Pre-incubate the plate with the inhibitor and enzyme for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fructose/ATP substrate solution to all wells.
-
Incubate the plate for 60 minutes at 30°C.[10] The reaction time should be within the linear range of the enzyme kinetics.
-
-
Detection:
-
Stop the reaction and detect the generated ADP by adding the ADP detection reagent from the kit (e.g., Transcreener® ADP² Detection Mix containing ADP² Antibody and Tracer).[10]
-
Incubate as per the manufacturer's instructions (typically 60-90 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence signal using a plate reader.
-
Convert the raw data to the amount of ADP produced using a standard curve.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay for KHK Inhibition in HepG2 Cells
This protocol describes a method to measure the inhibition of F1P production in a cellular context using HepG2 human liver carcinoma cells.[1][5][8]
Principle: The potency of this compound is assessed by its ability to penetrate the cell membrane and inhibit intracellular KHK, thereby reducing the production of F1P from fructose. The level of F1P in cell lysates is quantified using a suitable method like LC-MS.[1]
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Fructose
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Reagents and equipment for LC-MS analysis
Experimental Workflow:
References
- 1. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Frontiers | Pharmacophore-based virtual screening and in silico investigations of small molecule library for discovery of human hepatic ketohexokinase inhibitors for the treatment of fructose metabolic disorders [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for KHK-IN-1 in In Vivo Mouse Models
These application notes provide a comprehensive guide for researchers utilizing KHK-IN-1, a potent ketohexokinase (KHK) inhibitor, in preclinical mouse models of metabolic disease. The following protocols and data summaries are based on established methodologies for evaluating KHK inhibitors in vivo.
Data Presentation: KHK Inhibitor Dosage in Mouse Models
The following table summarizes the reported dosages of a ketohexokinase inhibitor in various mouse models. These values can serve as a starting point for designing in vivo studies with this compound.
| Parameter | Dosage | Mouse Model | Administration Route | Key Findings | Reference |
| Dose-Ranging Study | 10, 30, or 60 mg/kg | Wild-type mice | Oral gavage | Dose-dependent increase in plasma fructose levels following a fructose challenge. | [1] |
| Efficacy Study | 15 mg/kg, twice daily | Mice on a high-fat diet (HFD) | Oral gavage | Reduced fasted insulin levels.[1] | [1] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Diet-Induced Obesity Mouse Model
This protocol describes a typical study to assess the efficacy of this compound in a mouse model of diet-induced obesity and metabolic syndrome.
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6J)
-
Age: 8-10 weeks at the start of the study.
-
Housing: Maintained under controlled temperature (24°C) with a 12-hour light-dark cycle.[2] Free access to water and a standard chow diet for acclimatization.
2. Diet-Induced Obesity:
-
Following acclimatization, mice are placed on a high-fat diet (HFD) to induce obesity and metabolic dysfunction.
-
Control mice are maintained on a standard low-fat diet (LFD).[1]
-
The dietary intervention is typically maintained for a period of 4 weeks or longer to establish the disease phenotype.[1]
3. This compound Preparation and Administration:
-
Formulation: Prepare this compound in a suitable vehicle, such as methylcellulose, for oral administration.
-
Dosage: Based on preliminary studies, a starting dose of 15 mg/kg administered twice daily can be used.[1]
-
Administration: Administer this compound or vehicle control via oral gavage.
4. Experimental Groups:
-
Group 1: LFD + Vehicle
-
Group 2: HFD + Vehicle
-
Group 3: HFD + this compound (e.g., 15 mg/kg, twice daily)
5. In-Life Monitoring and Endpoint Analysis:
-
Body Weight and Food Intake: Monitor and record body weight and food intake regularly.
-
Glucose and Insulin Tolerance Tests: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose metabolism.
-
Blood Sampling: Collect blood samples at specified time points to measure plasma levels of glucose, insulin, triglycerides, and fructose.
-
Urine Collection: Collect urine over a 24-hour period to measure fructose excretion.[1]
-
Terminal Tissue Collection: At the end of the study, euthanize mice and collect tissues (liver, kidney, intestine, adipose tissue) for further analysis, such as KHK activity assays, gene expression analysis (e.g., for lipogenic genes), and histology.[1][2]
Visualizations
Signaling Pathway
Caption: Fructose metabolism pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for in vivo evaluation of this compound.
References
Application Notes and Protocols for Oral Gavage Administration of Khk-IN-1 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Khk-IN-1 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the metabolism of fructose.[1][2][3] By blocking the phosphorylation of fructose to fructose-1-phosphate (F1P), this compound offers a promising therapeutic strategy for metabolic disorders associated with excessive fructose consumption, such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[1][3] These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of this compound in rat models, a critical step in preclinical research and development.
Mechanism of Action of this compound
Ketohexokinase (KHK) exists in two isoforms, KHK-C and KHK-A, with KHK-C being the predominant and high-affinity isoform in the liver, kidney, and small intestine.[4][5] Upon ingestion, fructose is rapidly taken up by these tissues and phosphorylated by KHK to F1P.[6][7] This process bypasses the main rate-limiting step of glycolysis, leading to a rapid flux of substrates into pathways of de novo lipogenesis (DNL), and can cause ATP depletion and uric acid production.[5][6] this compound selectively inhibits KHK, thereby preventing the formation of F1P and mitigating the downstream metabolic consequences of excessive fructose metabolism.[1][8]
Quantitative Data Summary
The following tables summarize the available in vitro and in vivo data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| KHK IC₅₀ | 12 nM | Recombinant Human KHK | [1][2][3][8] |
| F1P Production IC₅₀ | 400 nM | HepG2 cell lysates | [1][3][8] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose)
| Parameter | Value | Animal Model | Dosing | Reference |
| Dose | 10 mg/kg | Male Sprague-Dawley rats (~250 g) | Single oral gavage | [1][8] |
| Oral Bioavailability (F) | 34% | Male Sprague-Dawley rats (~250 g) | Single oral gavage | [1][8] |
| Oral Half-life (t₁/₂) | 4 h | Male Sprague-Dawley rats (~250 g) | Single oral gavage | [1][8] |
| Volume of Distribution (Vdₛₛ) | 32 L/kg | Male Sprague-Dawley rats (~250 g) | Single oral gavage | [1][8] |
| Clearance (CL) | 160 mL/min/kg | Male Sprague-Dawley rats (~250 g) | Single oral gavage | [1][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a vehicle solution for the oral administration of this compound hydrochloride, a salt form with enhanced water solubility and stability.[1]
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Physiological saline (0.9% NaCl)
-
Sterile conical tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound hydrochloride in DMSO. For example, to prepare a 20.8 mg/mL stock solution, dissolve 20.8 mg of this compound hydrochloride in 1 mL of DMSO. Mix thoroughly by vortexing until the compound is completely dissolved.
-
Prepare the final vehicle solution. In a sterile conical tube, combine the following in the specified order, mixing well after each addition:
-
400 µL of PEG300
-
100 µL of the this compound hydrochloride stock solution in DMSO
-
50 µL of Tween-80
-
450 µL of physiological saline
-
-
Mix the final formulation thoroughly. Vortex the solution until it is a clear and homogenous suspension. This formulation results in a final concentration of 2.08 mg/mL of this compound hydrochloride. The volume of this formulation to be administered to each rat should be calculated based on the desired dose and the animal's body weight.
Protocol 2: Oral Gavage Administration in Rats
This protocol outlines the standard procedure for oral gavage in rats. It is crucial that this procedure is performed by trained personnel to minimize stress and potential injury to the animals.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (16-18 gauge for adult rats, with a rounded ball tip)[9][10][11]
-
Syringes (1-3 mL)
-
Animal scale
-
Permanent marker
Procedure:
-
Animal Preparation:
-
Weigh the rat and calculate the required volume of the this compound formulation to administer based on the target dose (e.g., 10 mg/kg). The maximum recommended gavage volume for rats is 10-20 ml/kg.[9][12]
-
It is advisable to fast the animals for a few hours before dosing to ensure stomach emptying, but water should be available at all times.
-
-
Gavage Needle Preparation:
-
Measure the correct insertion depth for the gavage needle by holding it alongside the rat, with the tip at the corner of the mouth and the end of the needle reaching the last rib (xiphoid process). Mark this depth on the needle with a permanent marker.[10][13] This prevents accidental perforation of the esophagus or stomach.
-
-
Animal Restraint:
-
Securely restrain the rat to prevent movement and injury. One common method is to hold the rat's head and neck with one hand, extending the head slightly to create a straight line from the mouth to the esophagus. The body can be supported against the handler's body or wrapped loosely in a soft cloth.
-
-
Gavage Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[9][13]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle. [9][10]
-
Once the needle has reached the pre-marked depth, slowly and steadily depress the syringe plunger to administer the formulation.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
-
Post-Administration Monitoring:
Visualizations
Signaling Pathway
Caption: Signaling pathway of fructose metabolism and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the oral gavage administration of this compound in rats.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice [jci.org]
- 6. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fructose 1-phosphate - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Khk-IN-1 Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Khk-IN-1 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the phosphorylation of fructose.[1] Inhibition of KHK is a promising therapeutic strategy for metabolic disorders associated with high fructose consumption, such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[2][3] These application notes provide detailed protocols for the formulation and in vivo evaluation of this compound in rodent models of metabolic disease.
I. Quantitative Data Summary
The following tables summarize key in vitro and in vivo pharmacokinetic data for this compound and representative efficacy data from a study of a similar KHK inhibitor, PF-06835919, in a rat model of diet-induced metabolic dysfunction.[1][2]
Table 1: In Vitro Activity and Pharmacokinetic Profile of this compound [1][4]
| Parameter | Value | Species/System |
| KHK IC50 | 12 nM | Human KHK |
| Cellular F1P IC50 | 400 nM | HepG2 cells |
| Oral Bioavailability (F) | 34% | Rat |
| Oral Half-life (t1/2) | 4 hours | Rat |
| Volume of Distribution (Vdss) | 32 L/kg | Rat |
| Clearance (CL) | 160 mL/min/kg | Rat |
Table 2: Representative In Vivo Efficacy Data of a KHK Inhibitor (PF-06835919) in a Rat Model of Fructose-Induced Metabolic Dysfunction [2]
| Parameter | Vehicle Control | KHK Inhibitor (PF-06835919) | % Change |
| Plasma Triglycerides (mg/dL) | 150 ± 20 | 80 ± 15 | ↓ 47% |
| Plasma Insulin (ng/mL) | 3.5 ± 0.5 | 2.0 ± 0.4 | ↓ 43% |
| Liver Triglyceride Content (mg/g) | 25 ± 5 | 12 ± 3 | ↓ 52% |
| Liver Steatosis Score (0-3) | 2.5 ± 0.5 | 1.0 ± 0.5 | ↓ 60% |
*Note: Data are presented as mean ± SD. p < 0.05 compared to vehicle control. This data is for the similar KHK inhibitor PF-06835919 and is intended to be representative of the expected effects of a potent KHK inhibitor in a relevant animal model.
II. Signaling Pathway
The following diagram illustrates the central role of Ketohexokinase (KHK) in fructose metabolism and the mechanism of action for this compound.
III. Experimental Protocols
A. Formulation of this compound for Oral Gavage
Objective: To prepare a stable and homogenous suspension of this compound suitable for oral administration in rodents.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) in sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Calibrated balance
-
Sterile water
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and total volume. For a 10 mg/kg dose in a 250g rat with a dosing volume of 5 mL/kg, the concentration would be 2 mg/mL.
-
Weigh the calculated amount of this compound powder.
-
Prepare the 0.5% MC vehicle by dissolving methylcellulose in sterile water with gentle heating and stirring until a clear solution is formed. Allow the solution to cool to room temperature.
-
Levigate the this compound powder with a small amount of the vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously triturating or homogenizing to ensure a uniform suspension.
-
Continuously stir the final suspension on a stir plate for at least 30 minutes before dosing to maintain homogeneity.
-
Visually inspect the suspension for any clumps or precipitation before each administration.
B. Animal Model of Fructose-Induced Metabolic Syndrome
Objective: To induce a metabolic syndrome phenotype in rodents through a high-fructose diet.
Materials:
-
Male Sprague-Dawley rats (8 weeks old) or C57BL/6J mice (8 weeks old)
-
Standard chow diet
-
High-fructose diet (60% fructose) or high-fat/high-fructose diet
-
Drinking water containing 10-20% fructose solution (optional, can be provided ad libitum)
Protocol:
-
Acclimatize animals for at least one week upon arrival, with free access to standard chow and water.
-
Randomly assign animals to a control group (standard chow) and a high-fructose diet group.
-
Provide the respective diets and drinking water ad libitum for a period of 8-16 weeks.
-
Monitor body weight and food/water consumption weekly.
-
At the end of the induction period, animals in the high-fructose group are expected to exhibit characteristics of metabolic syndrome, including increased body weight, visceral adiposity, hypertriglyceridemia, and insulin resistance.
C. Efficacy Study Workflow
The following diagram outlines a typical workflow for an efficacy study of this compound in a rodent model of metabolic syndrome.
D. Key Efficacy Endpoint Protocols
-
Oral Glucose Tolerance Test (OGTT)
Objective: To assess glucose tolerance in response to an oral glucose challenge.
Protocol:
-
Fast animals for 6 hours (with access to water).
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg glucose solution orally via gavage.
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.
-
Plot the glucose excursion curve and calculate the area under the curve (AUC) for each group.
-
-
Biochemical Analysis of Plasma
Objective: To measure key metabolic markers in the blood.
Protocol:
-
Collect whole blood via cardiac puncture at the time of sacrifice into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and store at -80°C until analysis.
-
Use commercially available ELISA or colorimetric assay kits to determine the concentrations of triglycerides, insulin, and other relevant markers according to the manufacturer's instructions.
-
-
Histological Analysis of Liver Steatosis
Objective: To visually assess the extent of fat accumulation in the liver.
Protocol:
-
Excise a portion of the liver and fix it in 10% neutral buffered formalin for 24-48 hours.
-
Embed the fixed tissue in paraffin and section it at 5 µm thickness.
-
For general morphology, stain sections with Hematoxylin and Eosin (H&E).
-
For specific lipid visualization, embed a separate portion of fresh liver in optimal cutting temperature (OCT) compound, freeze, and section using a cryostat. Stain these sections with Oil Red O.
-
Examine the stained sections under a microscope and score the degree of steatosis (macrovesicular and microvesicular), inflammation, and ballooning using a standardized scoring system (e.g., NAFLD Activity Score - NAS).[5]
-
E. Toxicology Study Protocol (Acute and Sub-chronic)
Objective: To evaluate the safety profile of this compound.
1. Acute Toxicity Study
Protocol:
-
Use healthy, young adult Sprague-Dawley rats.
-
Administer a single, high dose of this compound (e.g., 2000 mg/kg) via oral gavage to one group, and the vehicle to a control group.
-
Observe animals continuously for the first 4 hours and then daily for 14 days for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Record any mortality.
-
At the end of the 14-day observation period, perform a gross necropsy on all animals.
2. Sub-chronic (28-day) Repeated Dose Toxicity Study
Protocol:
-
Use at least three dose levels of this compound (e.g., low, mid, and high doses) and a vehicle control group.
-
Administer the assigned dose daily via oral gavage for 28 consecutive days.
-
Conduct daily clinical observations and weekly body weight and food consumption measurements.
-
Perform detailed clinical examinations at the beginning and end of the study.
-
Collect blood samples for hematology and clinical chemistry analysis at the end of the treatment period.
-
At the end of the 28-day period, sacrifice the animals and perform a full gross necropsy.
-
Collect and weigh major organs.
-
Preserve selected organs in formalin for histopathological examination.
IV. Conclusion
These application notes provide a comprehensive framework for the preclinical evaluation of the KHK inhibitor, this compound, in rodent models of metabolic disease. The provided protocols for formulation, disease induction, efficacy testing, and toxicology are intended to serve as a guide for researchers. It is recommended that specific experimental details be optimized based on the research question and institutional guidelines. The data presented for a similar KHK inhibitor suggest that this compound holds significant potential for the treatment of fructose-driven metabolic disorders.
References
- 1. Study of the ketohexokinase inhibitor PF‐06835919 as a clinical cytochrome P450 3A inducer: Integrated use of oral midazolam and liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Marine-Derived Compounds: In Silico Discovery of Selective Ketohexokinase (KHK) Inhibitors for Metabolic Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Stability of Oral Vitamin K Liquids Stored in Refrigerated Amber Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of a General NAFLD Scoring System for Rodent Models and Comparison to Human Liver Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Ketohexokinase (KHK) Inhibition in Pancreatic Cancer Cell Line Studies
Introduction
While a specific pharmacological inhibitor designated "Khk-IN-1" is not extensively documented in publicly available research for pancreatic cancer, the target enzyme, Ketohexokinase (KHK), has been identified as a significant driver in pancreatic ductal adenocarcinoma (PDAC) progression.[1][2][3] KHK is the rate-limiting enzyme in fructose metabolism.[1][2][3] Research has focused on the genetic ablation of the KHKC isoform, providing valuable insights into the therapeutic potential of KHK inhibition. These studies demonstrate that inhibiting KHK function can decrease the viability, migration, and growth of pancreatic cancer cells.[1][2][3]
These application notes and protocols provide a comprehensive overview of the effects of KHK inhibition, based on findings from genetic knockout studies, and detail relevant experimental procedures for researchers, scientists, and drug development professionals investigating this promising therapeutic target.
Data Presentation: Effects of KHKC Ablation in Pancreatic Cancer Models
The following tables summarize the key findings from studies on the genetic inhibition of the KHKC isoform in pancreatic cancer cell lines.
Table 1: Summary of Phenotypic Effects of KHKC Ablation
| Parameter | Effect of KHKC Ablation | Cellular Context | Reference |
| Cell Viability | Decreased | KPC organoids and cancer cells | [1] |
| Cell Proliferation | Dampened/Decreased | KPC driven tumors | [1][2] |
| Cell Migration | Decreased | PDAC cells in vitro | [1] |
| Tumor Growth | Delayed onset and development | KPC-driven PDAC in vivo | [1] |
| Fructolytic Gene Expression | Induced by fructose | Mouse and human PDAC | [1][2][3] |
Table 2: Key Signaling Pathways and Molecules Affected by KHKC Ablation
| Signaling Pathway | Molecule | Effect of KHKC Ablation | Reference |
| KRAS-MAPK Pathway | KRAS-MAPK activation | Strongly impaired | [1][2][3] |
| mTORC Signaling | rpS6 (downstream target) | Strongly impaired activation | [1][2][3] |
Signaling Pathways and Experimental Workflows
Caption: KHKC signaling in pancreatic cancer.
Caption: Experimental workflow for studying KHK inhibition.
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of KHK inhibition in pancreatic cancer cell lines.
Protocol 1: Culture of Pancreatic Cancer Cell Lines (e.g., PANC-1)
Objective: To maintain and propagate human pancreatic cancer cell lines for downstream experiments.
Materials:
-
PANC-1 cell line (or other suitable pancreatic cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
37°C, 5% CO2 incubator
Procedure:
-
Pre-warm all media and reagents to 37°C.
-
Aspirate the old medium from a sub-confluent (80-90%) T-75 flask of PANC-1 cells.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete DMEM.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new T-75 flask containing 15-20 mL of pre-warmed complete DMEM (typically a 1:5 to 1:10 split ratio).
-
Incubate the flask at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To quantitatively assess the effect of KHK inhibition on the viability of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cells
-
96-well plates
-
Complete culture medium
-
KHK inhibitor of interest (or use KHK-knockout cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the KHK inhibitor. Include a vehicle control (e.g., DMSO). For KHK-knockout studies, compare knockout cells to wild-type controls.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 3: Wound Healing (Scratch) Assay for Cell Migration
Objective: To assess the effect of KHK inhibition on the migratory capacity of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
200 µL pipette tips
-
Complete culture medium (can be serum-free or low-serum to inhibit proliferation)
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight "scratch" or wound in the cell monolayer.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh medium (with or without the KHK inhibitor).
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same field at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different time points and compare the rate of wound closure between treated and control groups.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Objective: To detect changes in the expression and phosphorylation status of proteins in the KRAS-MAPK and mTORC1 pathways following KHK inhibition.
Materials:
-
Treated and control pancreatic cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-rpS6, anti-rpS6, anti-KHK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate (ECL)
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Analyze band intensities and normalize to a loading control (e.g., GAPDH).
References
- 1. Genetic ablation of ketohexokinase C isoform impairs pancreatic cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting Fructose Metabolism Slows Pancreatic Cancer | Swiss National Center of Competence in Research RNA & Disease [nccr-rna-and-disease.ch]
- 3. Genetic ablation of ketohexokinase C isoform impairs pancreatic cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to dissolve Khk-IN-1 for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Khk-IN-1 in experiments. Find answers to frequently asked questions, detailed protocols for dissolving the compound, and troubleshooting tips to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the highly recommended solvent for creating a stock solution of this compound.[1][2] It is soluble in DMSO up to 25 mg/mL.[1] For in vivo experiments, a stock solution in DMSO is typically prepared first, which is then further diluted in a vehicle suitable for animal administration, such as a mixture of PEG300, Tween-80, and saline.[1]
Q2: What is the difference between this compound and this compound hydrochloride?
A2: this compound hydrochloride is the salt form of this compound. While both forms exhibit comparable biological activity at equivalent molar concentrations, the hydrochloride salt generally offers enhanced water solubility and stability.[3]
Q3: How should I store the solid compound and prepared stock solutions?
A3: The solid powder of this compound should be stored at -20°C for up to three years.[4] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2] For long-term storage, keep the stock solution at -80°C, where it is stable for up to 6 months.[1][2] For shorter-term storage, -20°C is suitable for up to one month.[1][2]
Q4: My this compound solution appears to have precipitated. What should I do?
A4: If you observe precipitation or phase separation, gentle warming of the solution to 37°C and sonication in an ultrasonic bath can aid in redissolving the compound.[1][2] Ensure you are using newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective and cell-permeable inhibitor of ketohexokinase (KHK).[3][4] KHK is the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate (F1P).[5] By inhibiting KHK, this compound blocks this initial step in fructose metabolism.[1][3][4]
Solubility Data
The following table summarizes the solubility of this compound and its hydrochloride form in various solvents, providing a quick reference for preparing your experimental solutions.
| Compound Form | Solvent | Maximum Solubility | Molar Concentration | Notes |
| This compound | DMSO | 25 mg/mL | 54.47 mM | Ultrasonic treatment may be needed. Use newly opened DMSO.[1] |
| This compound Hydrochloride | Water | 14.29 mg/mL | 31.13 mM | Requires sonication and warming to 60°C.[1] |
| This compound Hydrochloride | DMSO | ≥ 2.08 mg/mL | ≥ 4.53 mM | Clear solution.[1] |
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for both in vitro and in vivo applications.
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[1]
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C for up to 6 months.[1]
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Gavage
This protocol is for preparing a 1 mL working solution. Adjust volumes as needed.
-
Prepare a DMSO Stock: First, prepare a concentrated stock solution of this compound hydrochloride in DMSO (e.g., 20.8 mg/mL).[1]
-
Vehicle Preparation (Step 1): In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix until the solution is homogeneous.[1]
-
Vehicle Preparation (Step 2): Add 50 µL of Tween-80 to the mixture and mix thoroughly.[1]
-
Final Formulation: Add 450 µL of saline to bring the total volume to 1 mL. Mix until a clear solution is obtained.[1] This results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Visual Guides
The following diagrams illustrate key experimental workflows and the signaling pathway affected by this compound.
Caption: Workflow for preparing this compound stock solution for in vitro use.
Caption: Inhibition of the KHK pathway by this compound.
References
Technical Support Center: Khk-IN-1 Solutions
This technical support center provides guidance on the long-term storage and handling of Khk-IN-1 solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.[1] It is soluble in DMSO at a concentration of 25 mg/mL (54.47 mM).[1] For aqueous solutions, this compound hydrochloride, the salt form of the compound, offers enhanced water solubility and stability.[2] It is soluble in water at 14.29 mg/mL (31.13 mM), though this may require ultrasonication and warming to 60°C.[1] When using DMSO, it is crucial to use a fresh, non-hygroscopic batch, as absorbed moisture can significantly impact solubility.[1][3]
Q2: What are the recommended storage conditions and duration for this compound stock solutions?
A2: For optimal stability, prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:
-
-80°C: Suitable for long-term storage, with stability for up to 6 months.[1][4][5] Some suppliers indicate stability for up to 1 year at this temperature.[3][6]
-
-20°C: Recommended for short-term storage, with stability for up to 1 month.[1][4][5]
Always store solutions in tightly sealed containers, away from moisture.[1]
Q3: How should I handle the solid form of this compound?
A3: The solid (powder) form of this compound should be stored at -20°C, where it can be stable for up to 3 years.[3][6] It should be kept in a sealed container, protected from moisture.[1]
Q4: I see precipitation in my this compound solution after thawing. What should I do?
A4: If you observe precipitation upon thawing your this compound solution, you can gently warm the tube to 37°C and use an ultrasonic bath to aid in redissolving the compound.[4][5][7] This is a common occurrence, especially with concentrated stock solutions. To prevent this, ensure the initial dissolution was complete and consider preparing smaller aliquots at the working concentration.
Q5: Are there different forms of this compound available?
A5: Yes, this compound is available as a free base and as a hydrochloride salt.[2] While both forms exhibit comparable biological activity at equivalent molar concentrations, the hydrochloride salt form generally has better water solubility and stability.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced Compound Efficacy | 1. Improper storage temperature or duration. 2. Repeated freeze-thaw cycles. 3. Degradation due to moisture. | 1. Verify storage conditions against recommended temperatures (-80°C for long-term, -20°C for short-term). 2. Always aliquot stock solutions after preparation to minimize freeze-thaw cycles. 3. Ensure vials are tightly sealed. Use fresh, anhydrous DMSO for stock preparation. |
| Precipitation in Solution | 1. Solution concentration exceeds solubility at storage temperature. 2. Incomplete initial dissolution. | 1. Gently warm the solution to 37°C and sonicate to redissolve. 2. Centrifuge the vial briefly to pellet any undissolved material before taking an aliquot. 3. Consider preparing a less concentrated stock solution. |
| Inconsistent Experimental Results | 1. Inaccurate concentration of the stock solution. 2. Degradation of the compound. | 1. Re-evaluate the initial weighing and solvent volume calculations. 2. Prepare a fresh stock solution from the solid compound. 3. Perform a stability test on a new batch of solution (see Experimental Protocol below). |
Quantitative Data Summary
| Form | Solvent | Storage Temperature | Storage Duration |
| Solution | DMSO | -80°C | Up to 6 months[1][4][5] (or 1 year[3][6]) |
| Solution | DMSO | -20°C | Up to 1 month[1][4][5] |
| Solid (Powder) | N/A | -20°C | Up to 3 years[3][6] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Visualizations
Caption: Inhibition of the Ketohexokinase (KHK) pathway by this compound.
Caption: Troubleshooting workflow for this compound solution issues.
References
potential off-target effects of Khk-IN-1
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Khk-IN-1, a potent and selective inhibitor of ketohexokinase (KHK).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a highly potent inhibitor of ketohexokinase (KHK), the first enzyme in fructose metabolism. It exhibits an IC50 value of 12 nM for KHK.[1][2][3][4] The inhibition of KHK is a promising therapeutic strategy for metabolic diseases such as obesity and diabetes.[5]
Q2: How selective is this compound for its primary target?
This compound demonstrates a high degree of selectivity for KHK. In broad panel screenings, it has shown minimal interaction with other kinases and cellular targets.
Q3: Has this compound been tested against other kinases?
Yes, this compound was evaluated for off-target kinase inhibition against a diverse panel of 31 protein kinases at a concentration of 10 µM. In this screening, none of the 31 kinases were inhibited by more than 40%.[2] For the metabolic kinases ribokinase, hexokinase, and adenosine kinase, this compound was found to have a selectivity of at least 50-fold compared to its potent inhibition of KHK.[2]
Q4: Have any non-kinase off-targets been identified for this compound?
A screening against a panel of receptors and ion channels was conducted by CEREP. The results indicated that the closest off-target interaction was with the norepinephrine transporter, with an IC50 of 0.83 µM.[2]
Q5: Does this compound interact with cytochrome P450 enzymes?
Studies have shown that this compound does not significantly inhibit the major cytochrome P450 enzymes (1A2, 2C19, 2D6, 2C9, and 3A4) in human liver microsomes, suggesting a low potential for drug-drug interactions mediated by these enzymes.[1][4][6]
Troubleshooting Guide
Issue: I am observing an unexpected phenotype in my experiment that doesn't seem to be related to KHK inhibition.
-
Review Off-Target Data: Consult the provided off-target selectivity data. While this compound is highly selective, consider if the observed effect could be related to the weak inhibition of other kinases (at high concentrations) or its interaction with the norepinephrine transporter.
-
Concentration Check: Ensure you are using this compound at a concentration appropriate for selective KHK inhibition. The IC50 for KHK is 12 nM, while significant off-target effects are generally observed at much higher concentrations (in the micromolar range).[2]
-
Control Experiments:
-
Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected phenotype is dose-dependent and correlates with the IC50 of KHK or a potential off-target.
-
Alternative Inhibitor: If available, use a structurally different KHK inhibitor to see if the same phenotype is observed. This can help distinguish between on-target and off-target effects.
-
Genetic Knockdown/Knockout: If possible, use siRNA or CRISPR to reduce KHK expression as an orthogonal approach to confirm that the primary phenotype is due to KHK inhibition.
-
Issue: I am concerned about potential neurological effects in my in vivo model.
Given the identified off-target activity at the norepinephrine transporter (IC50 = 0.83 µM), it is plausible that at higher doses, this compound could have effects on the noradrenergic system.[2]
-
Monitor Relevant Phenotypes: Carefully observe for any behavioral or physiological changes consistent with modulation of norepinephrine signaling.
-
Pharmacokinetic Analysis: Determine the concentration of this compound in the relevant tissues to assess whether it reaches levels sufficient to engage the norepinephrine transporter.
-
Consult Literature: Review literature on the effects of norepinephrine transporter inhibition to understand potential confounding factors in your experimental model.
Data Presentation
Table 1: On-Target and Off-Target Potency of this compound
| Target | IC50 | Fold Selectivity vs. KHK |
| Ketohexokinase (KHK) | 12 nM | - |
| Norepinephrine Transporter | 0.83 µM | ~69-fold |
| Ribokinase | > 600 nM | > 50-fold |
| Hexokinase | > 600 nM | > 50-fold |
| Adenosine Kinase | > 600 nM | > 50-fold |
Table 2: Kinase Selectivity Panel Summary
| Panel Type | Number of Kinases | Concentration Tested | Result |
| General Protein Kinase Panel | 31 | 10 µM | No kinase inhibited > 40% |
Experimental Protocols
KHK Inhibition Assay (Recombinant Human KHK-C)
A fluorescence polarization (FP) assay is a common method to determine the IC50 of inhibitors against KHK. The general principle involves the competition of the inhibitor with a fluorescently labeled ATP tracer for binding to the KHK enzyme.
-
Reagents:
-
Recombinant human hepatic KHK (KHK-C)
-
Fluorescently labeled ATP tracer
-
Assay buffer (e.g., HEPES-based buffer with MgCl2 and Brij-35)
-
This compound (or other test compounds)
-
Fructose
-
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a microplate, add the KHK enzyme, the fluorescent ATP tracer, and the test compound at various concentrations.
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
Initiate the kinase reaction by adding a saturating concentration of fructose and ATP.
-
Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent tracer by the inhibitor.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Off-Target Kinase Selectivity Screening (General Protocol)
Commercial services (e.g., from Invitrogen, Reaction Biology) are often used for broad kinase selectivity profiling. A common method is a radiometric assay.
-
Principle: Measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.
-
Procedure:
-
A panel of purified, active protein kinases is assembled.
-
Each kinase reaction is set up with its specific substrate, ATP (often at or near the Km concentration and spiked with ³³P-ATP), and the test compound (e.g., this compound at 10 µM).
-
The reactions are allowed to proceed for a set time.
-
The reaction is stopped, and the radiolabeled substrate is separated from the unused radiolabeled ATP (e.g., by capture on a filter membrane).
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the activity in the presence of the compound to a vehicle control.
-
Visualizations
Caption: Simplified diagram of the KHK-mediated fructose metabolism pathway and the inhibitory action of this compound.
Caption: Conceptual workflow for determining the selectivity profile of a kinase inhibitor like this compound.
References
- 1. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry: From Targets to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Khk-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Khk-IN-1, a selective and cell-permeable ketohexokinase (KHK) inhibitor.
Troubleshooting Guides
Inconsistent or No Inhibition of Fructose Metabolism
Question: My experiment shows inconsistent or no inhibition of fructose metabolism after treatment with this compound. What are the possible causes and solutions?
Answer: Inconsistent or absent inhibitory effects of this compound can stem from several factors related to the experimental setup and the inherent biology of the system being studied. Below is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| 1. This compound Integrity and Working Concentration | - Verify Compound Quality: Ensure the purity and stability of your this compound stock. If possible, verify its identity and purity using analytical methods like LC-MS. - Fresh Dilutions: Prepare fresh working dilutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. - Concentration Optimization: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. The reported IC50 for KHK is 12 nM, while the IC50 for inhibiting fructose-1-phosphate (F1P) production in HepG2 cell lysates is 400 nM.[1] A starting range of 0.1 to 10 µM is often used in cell-based assays. |
| 2. Suboptimal Fructose Concentration | - Titrate Fructose: The concentration of fructose in the culture medium is critical. Too low, and the KHK pathway may not be sufficiently active to observe inhibition. Too high, and it may overwhelm the inhibitor. Typical concentrations used in cell culture experiments range from 5 mM to 25 mM. |
| 3. Cell Line-Specific KHK Isoform Expression | - Isoform Expression Profile: There are two isoforms of KHK: KHK-C (high affinity for fructose) and KHK-A (low affinity).[2] this compound is a potent inhibitor of the KHK-C isoform.[1] Verify the expression levels of KHK-C and KHK-A in your cell line using qPCR or Western blotting. Cell lines with low or absent KHK-C expression will be less sensitive to this compound. - Alternative Fructose Metabolism: Some cancer cell lines may primarily use hexokinase (HK) instead of KHK to metabolize fructose, which would render this compound ineffective. |
| 4. Inadequate Incubation Time | - Time-Course Experiment: The inhibitory effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal pre-incubation time with the inhibitor before adding fructose and the subsequent incubation time. A 30-minute pre-incubation followed by a 3-hour incubation with fructose has been reported for HepG2 cells. |
| 5. Assay Readout Sensitivity | - Sensitive Detection Method: Ensure your assay for measuring fructose metabolism (e.g., F1P levels, lactate production, or downstream metabolic changes) is sensitive enough to detect changes upon inhibition. Consider using a luminescence-based KHK activity assay for a more direct measurement.[3] |
| 6. Off-Target Effects | - Consider Triokinase Inhibition: Some ketohexokinase inhibitors have been reported to also inhibit triokinase, the third enzyme in the fructolytic pathway. This can lead to an accumulation of fructose-1-phosphate (F1P), which might produce confounding results such as increased glycogen storage and impaired glucose tolerance.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of ketohexokinase (KHK), the first and rate-limiting enzyme in fructose metabolism.[5] It acts by competing with ATP in the enzyme's active site, thereby preventing the phosphorylation of fructose to fructose-1-phosphate (F1P).
Ketohexokinase Signaling Pathway
Caption: The metabolic pathway of fructose initiated by KHK-C and inhibited by this compound.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, a stock solution in DMSO can be prepared and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: In which cell lines is this compound expected to be most effective?
A3: this compound will be most effective in cell lines that express high levels of the KHK-C isoform, which is the primary enzyme for fructose metabolism in the liver, kidney, and small intestine.[6] HepG2 (human hepatoma) cells are a commonly used and appropriate model. It is crucial to verify KHK-C expression in your chosen cell line before starting experiments.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is reported to be a selective KHK inhibitor, some studies on similar KHK inhibitors have noted off-target effects. One key consideration is the potential inhibition of triokinase, which can lead to the accumulation of fructose-1-phosphate.[4] It is also important to note that this compound was found to have at least 50-fold selectivity for KHK over other metabolic kinases like ribokinase, hexokinase, and adenosine kinase.[1]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound (Compound 8) | KHK-C | 12 | Recombinant human enzyme | [1] |
| This compound (Compound 8) | F1P Production | 400 | HepG2 cell lysate | [1] |
| Compound 38 | KHK-C | 7 | Recombinant human enzyme | [1] |
| Compound 47 | KHK-C | 8 | Recombinant human enzyme | [1] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Based Fructose-1-Phosphate (F1P) Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring the reduction of F1P in HepG2 cells.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Fructose
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
F1P assay kit (commercially available)
-
96-well cell culture plates
Experimental Workflow:
Caption: A step-by-step workflow for determining the IC50 of this compound in a cell-based assay.
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO). Pre-incubate for 30 minutes.
-
Fructose Stimulation: Add fructose to each well to a final concentration of 15 mM.
-
Incubation: Incubate the plate for 3 hours at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells according to the protocol of your chosen F1P assay kit.
-
F1P Measurement: Measure the F1P concentration in the cell lysates using a suitable assay kit.
-
Data Analysis: Plot the F1P concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of KHK-C Expression
This protocol outlines the steps to verify the expression of the KHK-C isoform in your cell line of interest.
Materials:
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against KHK-C
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against KHK-C and a loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to confirm the presence and relative abundance of KHK-C in your cell line.
References
- 1. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Khk-IN-1 stability in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Khk-IN-1, a potent ketohexokinase (KHK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For cell culture experiments, the final concentration of DMSO should be kept low (generally below 0.1%) to avoid solvent-induced cytotoxicity.
Q2: What is the expected potency of this compound?
A2: this compound is a highly potent inhibitor of ketohexokinase. Its potency can vary depending on the assay conditions. In biochemical assays, the IC50 is typically in the low nanomolar range, while in cell-based assays, the IC50 is generally in the sub-micromolar to low micromolar range.[1][2]
Q3: How should I store this compound solutions?
A3: For long-term storage, it is recommended to store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3] Information regarding the long-term stability of this compound in solution is limited, so it is advisable to prepare fresh dilutions in culture media for each experiment.[3]
Troubleshooting Guides
Guide 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays
If you are observing a lack of or inconsistent inhibition of ketohexokinase activity in your cell-based assays, consider the following troubleshooting steps:
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Compound Instability | This compound may degrade in cell culture media over the course of your experiment. Assess the stability of this compound in your specific media and under your experimental conditions (e.g., temperature, CO2 levels). Consider reducing the incubation time or replenishing the compound at regular intervals for longer experiments.[4][5] |
| Incorrect Compound Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration for your cell type and assay.[1][2] |
| Cell Permeability Issues | While this compound is generally cell-permeable, its uptake can vary between cell lines. If you suspect low permeability, you can try to assess the intracellular concentration of the inhibitor. |
| High Serum Concentration in Media | Serum proteins can bind to small molecule inhibitors, reducing their effective concentration.[6] Consider reducing the serum concentration in your media during the treatment period, if compatible with your cell line's health. |
| Cell Density and Health | Ensure that your cells are healthy and seeded at an appropriate density. Over-confluent or unhealthy cells may not respond consistently to the inhibitor.[4] |
| Assay Readout Issues | Validate your assay readout. Ensure that the signal you are measuring is directly related to KHK activity and is not affected by other factors. |
Guide 2: Assessing this compound Stability in Cell Culture Media
The stability of this compound in your specific cell culture medium is a critical factor for obtaining reliable and reproducible results.[1] Here is a general workflow to assess its stability.
Caption: Workflow for assessing this compound stability in cell culture media.
Data Presentation: Stability of this compound in Cell Culture Media
| Time Point | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 hours | 100% | 100% |
| 6 hours | Data Not Available | Data Not Available |
| 12 hours | Data Not Available | Data Not Available |
| 24 hours | Data Not Available | Data Not Available |
| 48 hours | Data Not Available | Data Not Available |
| 72 hours | Data Not Available | Data Not Available |
Note: This table is a template. Researchers should fill it with their experimental data.
Experimental Protocols
Protocol 1: General Protocol for a Cell-Based Ketohexokinase Activity Assay
This protocol provides a general framework for measuring the inhibitory effect of this compound on KHK activity in cells.
Caption: Experimental workflow for a cell-based KHK inhibition assay.
Protocol 2: HPLC-MS Method for Quantifying this compound
This protocol outlines a general HPLC-MS method that can be adapted to quantify the concentration of this compound in cell culture media samples to assess its stability.
Instrumentation and Columns
-
HPLC System: A standard HPLC system with a pump, autosampler, and column oven.
-
Mass Spectrometer: A mass spectrometer capable of electrospray ionization (ESI).
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase and Gradient
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 5-10 minutes).
MS Detection
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound.
Signaling Pathway
Ketohexokinase-Mediated Fructose Metabolism
Ketohexokinase (KHK) is the first and rate-limiting enzyme in fructose metabolism.[7] It catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P).[7] This process is not subject to feedback inhibition, which can lead to rapid ATP depletion within the cell.[8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. bioivt.com [bioivt.com]
- 5. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Peroxisome-Deficiency and HIF-2α Signaling Are Negative Regulators of Ketohexokinase Expression [frontiersin.org]
- 8. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
preventing precipitation of Khk-IN-1 in aqueous solutions
Welcome to the technical support center for Khk-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and cell-permeable inhibitor of Ketohexokinase (KHK), also known as fructokinase.[1] KHK is the first and rate-limiting enzyme in fructose metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate.[2][3][4] By inhibiting KHK, this compound blocks this initial step, making it a valuable tool for studying the roles of fructose metabolism in various physiological and pathological processes, including obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).[4][5]
Q2: My this compound precipitated out of solution when I added it to my aqueous cell culture medium. Why did this happen?
Precipitation of this compound in aqueous solutions is a common issue primarily due to its low aqueous solubility.[6] Many small molecule inhibitors, including kinase inhibitors, are hydrophobic and tend to be poorly soluble in water-based solutions like cell culture media.[7][8] While this compound is soluble in organic solvents like DMSO, its solubility dramatically decreases when the DMSO stock is diluted into a larger volume of aqueous medium.[6] The final concentration of DMSO may be too low to keep the compound dissolved.
Q3: What is the difference between this compound and this compound hydrochloride?
This compound is the free base form of the molecule, while this compound hydrochloride is a salt form. The hydrochloride salt generally exhibits enhanced water solubility and stability compared to the free base form, which can be advantageous for preparing aqueous solutions.[1] For many applications, using the hydrochloride salt can help mitigate precipitation issues.
Q4: Can I heat or sonicate my this compound solution to help it dissolve?
Yes, gentle heating and sonication can be effective methods to aid in the dissolution of this compound.[9] When preparing stock solutions, warming the solution to 37°C or briefly using an ultrasonic bath can help break down small aggregates and increase the rate of dissolution.[9] For the hydrochloride salt, warming to 60°C may be necessary for dissolution in water.[10] However, it is crucial to avoid excessive heat that could degrade the compound. Always check the manufacturer's recommendations.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
Issue: Precipitate forms immediately upon adding DMSO stock solution to aqueous buffer or media.
Root Cause: The aqueous solubility of this compound has been exceeded. The final concentration of DMSO is insufficient to maintain solubility.
Solutions:
-
Decrease the Final Concentration: The simplest solution is to lower the final working concentration of this compound in your experiment.
-
Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines. Increasing the DMSO concentration in your final solution may help keep the inhibitor dissolved. Always include a vehicle control with the same final DMSO concentration in your experimental design.
-
Use a Co-solvent Formulation: For more challenging situations, especially for in vivo studies, using a co-solvent system is highly recommended. These formulations are designed to enhance the solubility of hydrophobic compounds in aqueous environments.
Issue: Solution is initially clear but becomes cloudy or forms a precipitate over time.
Root Cause: The compound may be slowly coming out of a supersaturated solution, or there may be interactions with components in the media (e.g., proteins in serum) that reduce solubility. The pH of the media could also play a role.
Solutions:
-
Prepare Fresh Working Solutions: Avoid storing dilute aqueous solutions of this compound for extended periods. It is best practice to prepare the final working solution immediately before use from a concentrated stock.
-
Filter Sterilize After Dilution: If sterile conditions are required, filter the final working solution through a 0.22 µm filter after dilution. This will remove any microscopic precipitates that may have formed.
-
Evaluate Media Components: If you suspect an interaction with your media, consider preparing the this compound solution in a simpler buffer (like PBS) first, and then adding it to the full culture medium. This can sometimes help identify problematic interactions.
Data Presentation: Solubility of this compound
The following tables summarize the solubility of this compound and its hydrochloride salt in various solvents. This information is critical for preparing appropriate stock and working solutions.
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Equivalent |
| DMSO | Soluble | Not specified |
Data sourced from GlpBio.[9]
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 25 | 54.47 | Requires sonication. Use newly opened DMSO as it is hygroscopic. |
| H₂O | 14.29 | 31.13 | Requires sonication, warming, and heating to 60°C. |
Data sourced from MedChemExpress.[10]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound Hydrochloride
Materials:
-
This compound hydrochloride (MW: 459.01 g/mol )
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out the desired amount of this compound hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.59 mg.
-
Add the appropriate volume of DMSO to the solid compound. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[10]
Protocol 2: Preparation of this compound for In Vivo Oral Administration
For in vivo studies, a formulation that ensures the compound remains in solution upon administration is crucial. Below are two common co-solvent formulations.
Formulation A: PEG300 and Tween-80
Materials:
-
10 mM this compound hydrochloride in DMSO (from Protocol 1)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure (for a final concentration of ~2 mg/mL):
-
In a sterile tube, add 100 µL of the 10 mM DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final solution should be clear. If any precipitation occurs, gentle warming and sonication can be attempted.
Formulation B: SBE-β-CD
Materials:
-
10 mM this compound hydrochloride in DMSO (from Protocol 1)
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline
Procedure (for a final concentration of ~2 mg/mL):
-
In a sterile tube, add 100 µL of the 10 mM DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly by vortexing until the solution is clear.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms [mdpi.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Khk-IN-1 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Khk-IN-1 in in vivo experiments. As specific in vivo toxicity and tolerability data for this compound are not extensively published, this guide incorporates information from the broader class of ketohexokinase (KHK) inhibitors and general best practices for in vivo small molecule research to address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo toxicity profile of this compound?
A1: Publicly available literature does not provide specific in vivo toxicity data for this compound, such as the Maximum Tolerated Dose (MTD) or LD50. Preclinical safety studies on other KHK inhibitors, such as PF-06835919, have generally shown them to be safe and well-tolerated in animal models. However, researchers should perform initial dose-ranging studies to determine the optimal and safe dose for their specific animal model and experimental conditions.
Q2: What are the potential class-related adverse effects of KHK inhibitors that I should monitor for?
A2: Based on studies with other KHK inhibitors, potential class-related effects to monitor include:
-
Impaired Glucose Tolerance: Inhibition of fructose metabolism can sometimes impact overall glucose homeostasis.[1] Regular monitoring of blood glucose levels is advisable.
-
Hepatomegaly and Glycogen Accumulation: Some studies have reported that KHK inhibition can lead to an accumulation of fructose-1-phosphate, resulting in increased glycogen stores and potentially enlarged liver.[2]
-
Gastrointestinal Effects: As with many orally administered small molecules, it is prudent to monitor for any signs of gastrointestinal distress, such as diarrhea, weight loss, or changes in food and water intake.
Q3: My animals are showing signs of stress or discomfort after oral gavage with this compound. What can I do?
A3: Stress during oral gavage is a common issue and can be caused by the procedure itself or the formulation.[3][4][5] Consider the following troubleshooting steps:
-
Refine Gavage Technique: Ensure that personnel are well-trained in proper oral gavage techniques to minimize stress and the risk of injury, such as esophageal perforation.[3][4]
-
Vehicle Selection: The vehicle used to dissolve or suspend this compound can impact tolerability. If you are observing adverse effects, consider trying an alternative, well-tolerated vehicle.
-
Acclimatization: Acclimate the animals to handling and the gavage procedure with the vehicle alone before introducing the compound.
-
Anesthesia: For serial dosing studies, brief isoflurane anesthesia may reduce stress and improve the accuracy of dosing.[4][6]
Q4: I am not observing the expected pharmacological effect of this compound in my in vivo model. What are some potential reasons?
A4: Several factors can contribute to a lack of efficacy:
-
Pharmacokinetics: this compound has been reported to have a high rate of clearance in rats.[7] The dosing regimen may not be sufficient to maintain a therapeutic concentration. Consider adjusting the dose or frequency of administration.
-
Formulation and Solubility: Poor solubility of the compound can lead to inadequate absorption.[8] Ensure that this compound is properly dissolved or suspended in the chosen vehicle.
-
Metabolism: The compound may be rapidly metabolized in your animal model.
-
Target Engagement: Confirm that the compound is reaching the target tissue and inhibiting KHK. This can be assessed by measuring downstream biomarkers, such as changes in plasma fructose levels.
Troubleshooting Guides
Table 1: Troubleshooting Common In Vivo Issues with this compound
| Observed Issue | Potential Cause | Recommended Action |
| Weight loss or reduced food intake | - Gavage-related stress- Compound intolerance- Vehicle intolerance | - Refine gavage technique- Perform a dose de-escalation study- Test an alternative vehicle |
| Lethargy or changes in behavior | - Systemic toxicity- Off-target effects | - Monitor clinical signs closely- Consider reducing the dose- Perform hematology and clinical chemistry analysis |
| Inconsistent experimental results | - Improper formulation- Inaccurate dosing- Animal stress | - Ensure homogenous suspension/solution before each dose- Verify dosing accuracy- Refine handling and gavage procedures |
| No observable phenotype | - Insufficient dose- Poor bioavailability- Rapid clearance | - Conduct a dose-escalation study- Optimize the formulation for better absorption- Increase dosing frequency |
Experimental Protocols
General Protocol for an In Vivo Tolerability Study
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.
-
Dose Formulation: Prepare this compound in a well-tolerated vehicle (e.g., 0.5% methylcellulose in water). Ensure the formulation is a homogenous suspension or clear solution.
-
Dose Groups: Establish multiple dose groups, including a vehicle control group and at least three escalating dose levels of this compound.
-
Administration: Administer the compound or vehicle via oral gavage once or twice daily for a predetermined period (e.g., 7 or 14 days).
-
Monitoring:
-
Clinical Observations: Record clinical signs of toxicity, changes in behavior, and body weight daily.
-
Food and Water Intake: Measure food and water consumption daily or at regular intervals.
-
Blood Sampling: Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis.
-
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
Table 2: Key Parameters to Monitor in In Vivo Studies
| Parameter Category | Specific Measurements |
| Clinical Signs | Body weight, food/water intake, posture, activity level, signs of pain or distress. |
| Hematology | Complete blood count (CBC) including red blood cells, white blood cells, and platelets. |
| Clinical Chemistry | Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine), electrolytes, and glucose. |
| Histopathology | Microscopic examination of key organs such as the liver, kidneys, spleen, and gastrointestinal tract. |
Visualizations
Ketohexokinase (KHK) Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. daily oral gavage: Topics by Science.gov [science.gov]
- 7. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 8. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Guide to Ketohexokinase Inhibitors: Khk-IN-1 vs. PF-06835919
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of metabolic disorders linked to high fructose consumption, such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, has intensified the search for effective therapeutic interventions.[1][2] Ketohexokinase (KHK), the primary enzyme responsible for fructose metabolism, has emerged as a key therapeutic target.[1][2] This guide provides a detailed, data-driven comparison of two prominent KHK inhibitors: the preclinical tool compound Khk-IN-1 and the clinical candidate PF-06835919.
Introduction to Ketohexokinase (KHK)
Ketohexokinase, or fructokinase, catalyzes the initial and rate-limiting step in fructose metabolism: the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (F1P).[1][2][3] Unlike glucose metabolism, which is tightly regulated, fructose metabolism via KHK lacks a negative feedback mechanism. This can lead to rapid substrate flux and the downstream production of triglycerides and uric acid, contributing to metabolic dysregulation.[1][3] There are two isoforms of KHK: KHK-C, the high-affinity isoform predominantly found in the liver, kidney, and intestine, and KHK-A, the low-affinity isoform expressed more ubiquitously.[1][4] Inhibition of KHK, particularly the KHK-C isoform, is a promising strategy to mitigate the adverse effects of excessive fructose intake.[5][6]
Fructose Metabolism and KHK Inhibition Pathway
The following diagram illustrates the central role of KHK in fructose metabolism and the point of intervention for inhibitors like this compound and PF-06835919.
Caption: KHK-mediated fructose metabolism and the inhibitory action of KHK inhibitors.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and PF-06835919, providing a direct comparison of their biochemical potency, cellular activity, and pharmacokinetic properties.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | PF-06835919 | Reference(s) |
| Target | Ketohexokinase (KHK) | Ketohexokinase (KHK) | [4][7] |
| Biochemical IC50 (KHK-C) | 12 nM | ~3-8.4 nM | [4][5][7] |
| Biochemical IC50 (KHK-A) | Not Reported | 66 nM | [4] |
| Cellular Activity (F1P Production IC50) | 400 nM (in HepG2 cell lysates) | Not explicitly reported, but demonstrated activity in hepatocytes | [7][8] |
Table 2: Preclinical Pharmacokinetics
| Parameter | This compound (Rat) | PF-06835919 (Rat, Dog, Monkey) | Reference(s) |
| Oral Bioavailability (F) | 34% | Favorable oral bioavailability demonstrated | [5][7][9] |
| Oral Half-life (t1/2) | 4 hours | Not explicitly reported | [8][9] |
| Volume of Distribution (Vdss) | 32 L/kg | 0.17 - 0.38 L/kg | [8][9][10] |
| Clearance (CL) | 160 mL/min/kg | 0.4 - 1.3 mL/min/kg | [8][9][10] |
Table 3: Clinical Development and Efficacy (PF-06835919)
| Parameter | PF-06835919 | Reference(s) |
| Development Phase | Phase 2 Clinical Trials | [11][12] |
| Indication | Non-alcoholic Fatty Liver Disease (NAFLD) / Non-alcoholic Steatohepatitis (NASH) | [5][11] |
| Clinical Efficacy (Phase 2a, 16 weeks) | Significant reduction in whole liver fat at 150 mg and 300 mg doses compared to placebo. | [13][14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.
Biochemical KHK Inhibition Assay (IC50 Determination)
A common method to determine the half-maximal inhibitory concentration (IC50) for KHK inhibitors is a coupled-enzyme assay.
Caption: General workflow for a biochemical KHK inhibition assay.
Protocol:
-
Enzyme and Substrates: Recombinant human KHK-C is incubated with its substrates, fructose and ATP, in an appropriate assay buffer.
-
Inhibitor Addition: The KHK inhibitor being tested is added across a range of concentrations.
-
Reaction: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Detection: The amount of ADP produced, which is directly proportional to KHK activity, is measured. This is often done using a coupled-enzyme system that generates a detectable signal (e.g., luminescence or fluorescence). For instance, the ADP-Glo™ Kinase Assay can be used where the remaining ATP is depleted, and then the generated ADP is converted back to ATP, which is used by luciferase to generate light.
-
Data Analysis: The signal is measured using a plate reader. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Fructose-1-Phosphate (F1P) Production Assay
This assay measures the ability of an inhibitor to block KHK activity within a cellular context.
Protocol:
-
Cell Culture: A relevant cell line, such as the human hepatoma cell line HepG2, is cultured under standard conditions.[7][8]
-
Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of the KHK inhibitor for a specified time (e.g., 30 minutes).[8]
-
Fructose Challenge: A high concentration of fructose (e.g., 15 mM) is added to the culture medium to stimulate KHK activity.[8]
-
Cell Lysis and F1P Measurement: After a further incubation period (e.g., 3 hours), the cells are lysed, and the intracellular concentration of F1P is measured.[7][8] This is typically done using analytical methods such as mass spectrometry.
-
Data Analysis: The F1P levels are normalized to a control (no inhibitor), and the IC50 is calculated by plotting the percentage of F1P inhibition against the inhibitor concentration.
In Vivo Pharmacokinetic Studies in Rodents
These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used.[8][9]
-
Dosing: The compound is administered either intravenously (IV) to determine clearance and volume of distribution, or orally (PO) to assess oral bioavailability. For this compound, a single oral dose of 10 mg/kg was used.[8][9]
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Plasma Analysis: The concentration of the compound in the plasma is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), clearance (CL), volume of distribution (Vdss), and oral bioavailability (F%).
Summary and Conclusion
Both this compound and PF-06835919 are potent inhibitors of ketohexokinase. This compound serves as a valuable preclinical tool compound with a well-characterized biochemical and cellular profile, along with initial in vivo pharmacokinetic data in rats.[7][8][9]
PF-06835919, developed by Pfizer, has progressed significantly further, demonstrating a favorable preclinical profile and, more importantly, showing clinical efficacy in reducing liver fat in patients with NAFLD and type 2 diabetes.[5][11][13][14] Its high potency for the KHK-C isoform and demonstrated safety in clinical trials underscore its potential as a therapeutic agent for metabolic diseases driven by excess fructose consumption.[4][5][13][14]
For researchers investigating the fundamental roles of KHK in physiology and disease, this compound is a suitable and well-documented chemical probe. For those in drug development, the data from PF-06835919 provides a benchmark for a clinically effective KHK inhibitor and highlights the therapeutic promise of targeting this enzyme.
References
- 1. Exploring Marine-Derived Compounds: In Silico Discovery of Selective Ketohexokinase (KHK) Inhibitors for Metabolic Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Frontiers | Pharmacophore-based virtual screening and in silico investigations of small molecule library for discovery of human hepatic ketohexokinase inhibitors for the treatment of fructose metabolic disorders [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Transporter-Enzyme Interplay in the Pharmacokinetics of PF-06835919, A First-in-class Ketohexokinase Inhibitor for Metabolic Disorders and Non-alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pfizer.com [pfizer.com]
- 14. A phase 2a, randomized, double-blind, placebo-controlled, three-arm, parallel-group study to assess the efficacy, safety, tolerability and pharmacodynamics of PF-06835919 in patients with non-alcoholic fatty liver disease and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating KHK Inhibition in Cells: A Comparative Guide to Khk-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Khk-IN-1, a selective ketohexokinase (KHK) inhibitor, with other alternatives for validating KHK inhibition in cellular models. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Performance Comparison of KHK Inhibitors
The following table summarizes the in vitro and cellular potency of this compound and a notable alternative, PF-06835919. This data is crucial for selecting the appropriate tool compound for cellular studies.
| Compound | Target | Enzymatic IC50 | Cellular System | Cellular IC50 | Key Findings |
| This compound | KHK | 12 nM[1] | HepG2 cells | 400 nM (F1P production)[1] | Selective and cell-permeable inhibitor of KHK.[1] |
| PF-06835919 | KHK-C | 8.4 nM[2] | Primary Human Hepatocytes | 232 nM (F1P reduction) | Potent KHK inhibitor that has been evaluated in clinical trials. |
Signaling Pathway and Experimental Workflow
To effectively validate KHK inhibition, it is essential to understand the underlying signaling pathway and the experimental workflow for measuring inhibitor efficacy.
Caption: KHK metabolizes fructose to F1P, a key step in fructose utilization.
Caption: Workflow for assessing KHK inhibitor potency in a cellular context.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of experiments. Below are protocols for cell culture and the measurement of Fructose-1-Phosphate (F1P), a direct product of KHK activity.
HepG2 Cell Culture
The human hepatoma cell line HepG2 is a commonly used model for studying liver metabolism.
-
Cell Line: HepG2 (human hepatocellular carcinoma)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Cells should be passaged when they reach 80-90% confluency. This typically involves washing with a phosphate-buffered saline (PBS) solution, detaching the cells with a trypsin-EDTA solution, and reseeding them in fresh growth medium at a lower density.
Fructose-1-Phosphate (F1P) Measurement in HepG2 Cells
-
Cell Seeding: Seed HepG2 cells in multi-well plates (e.g., 12-well plates) at a density that allows for sufficient cell numbers for metabolite extraction at the time of the experiment.
-
Inhibitor Pre-treatment: Once cells have adhered and are in the logarithmic growth phase, replace the growth medium with a serum-free medium containing the desired concentrations of the KHK inhibitor (e.g., this compound) or vehicle control. Incubate for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake of the inhibitor.
-
Fructose Stimulation: After the pre-treatment period, add a concentrated fructose solution to each well to achieve the desired final concentration (e.g., 5 mM) to stimulate KHK activity.
-
Metabolite Extraction: After a specific incubation time with fructose (e.g., 30-60 minutes), rapidly terminate the enzymatic reactions and extract the intracellular metabolites. This is a critical step to prevent metabolite degradation.
-
Aspirate the medium and quickly wash the cells with ice-cold PBS.
-
Immediately add a pre-chilled extraction solvent, such as a mixture of methanol, acetonitrile, and water, to the cells.
-
Scrape the cells in the extraction solvent and collect the cell lysate.
-
-
Sample Preparation:
-
Centrifuge the cell lysates at a high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
The supernatant can be dried under a stream of nitrogen or by lyophilization and then reconstituted in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography-mass spectrometry (LC-MS) system.
-
Separation of F1P from other cellular components is typically achieved using a suitable chromatography column (e.g., HILIC or ion-exchange).
-
Detection and quantification of F1P are performed using a mass spectrometer, often in negative ion mode, by monitoring the specific mass-to-charge ratio (m/z) of F1P.
-
-
Data Analysis:
-
Quantify the F1P peak areas in samples treated with the inhibitor and compare them to the vehicle-treated controls.
-
Normalize the F1P levels to the total protein concentration or cell number in each sample.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of F1P inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Downstream Metabolic Effects of KHK Inhibition
Inhibition of KHK is expected to have broader effects on cellular metabolism beyond the direct reduction of F1P. Studies with KHK inhibitors have shown that blocking this enzyme can lead to:
-
Decreased De Novo Lipogenesis: By limiting the entry of fructose into the glycolytic and lipogenic pathways, KHK inhibition can reduce the synthesis of new fatty acids.
-
Alterations in Fatty Acid Oxidation: Some studies suggest that KHK inhibition may lead to an increase in the oxidation of fatty acids.
-
Changes in Glycogen Accumulation: The metabolic consequences of KHK inhibition can be complex, with some studies reporting an accumulation of glycogen.
Researchers should consider these downstream effects when designing experiments to fully characterize the cellular impact of KHK inhibitors like this compound. A comprehensive metabolic profiling approach, using techniques such as untargeted metabolomics, can provide a more complete picture of the metabolic reprogramming induced by KHK inhibition.
References
- 1. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Effects of Fructose and Glucose on Lipogenic Gene Expression and Intermediary Metabolism in HepG2 Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to KHK Targeting: siRNA Knockdown vs. Small Molecule Inhibition with Khk-IN-1
For Researchers, Scientists, and Drug Development Professionals
Targeting ketohexokinase (KHK), the primary enzyme in fructose metabolism, has emerged as a promising strategy for addressing metabolic disorders such as metabolic dysfunction-associated steatotic liver disease (MASLD). Two predominant research methodologies are employed to modulate KHK function: siRNA-mediated knockdown, which silences the gene, and small molecule inhibitors like Khk-IN-1, which block the enzyme's activity. While both approaches aim to reduce KHK function, they operate through fundamentally different mechanisms, leading to distinct and sometimes divergent biological outcomes. This guide provides an objective comparison of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate tool for their scientific inquiries.
Mechanism of Action: Silencing vs. Inhibition
The initial point of divergence between siRNA and small molecule inhibitors lies in their fundamental mechanism of action. siRNA prevents the synthesis of the KHK protein, whereas this compound blocks the function of the existing protein.
siRNA Knockdown of KHK
Small interfering RNA (siRNA) operates through the RNA interference (RNAi) pathway, a natural cellular process for gene silencing. An externally introduced siRNA duplex, designed to be complementary to the KHK mRNA sequence, is incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex then utilizes the siRNA strand as a guide to find and cleave the target KHK mRNA, preventing its translation into a functional protein.[1][2][3] This effectively eliminates the KHK enzyme from the cell.
Caption: Workflow of KHK mRNA silencing via the RNAi pathway.
This compound Inhibition
This compound is a potent, cell-permeable small molecule inhibitor that directly targets the KHK enzyme.[4][5] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the enzyme.[5] This occupation prevents ATP from binding, thereby blocking the phosphorylation of fructose to fructose-1-phosphate (F1P), the first committed step in fructose metabolism.[6] Unlike siRNA, this method leaves the KHK protein intact but functionally inert.
Caption: Mechanism of KHK enzyme inhibition by this compound.
Comparative Performance: A Head-to-Head Analysis
Direct comparison studies in mice fed a high-fat diet (HFD) reveal that while both methods can ameliorate liver steatosis, they do so through markedly different metabolic pathways and produce contrasting systemic effects.[7][8][9]
Quantitative Data Summary
The following table summarizes key quantitative findings from a comparative study involving hepatocyte-specific KHK siRNA and a systemic KHK inhibitor in HFD-fed mice.[7]
| Parameter | Control (HFD) | KHK siRNA Knockdown | This compound Inhibition | Key Finding |
| KHK Activity | ~23% higher than LFD | ↓ 80% | ↓ 38% | siRNA achieves more profound reduction in KHK activity.[7] |
| Hepatic Steatosis | High | Improved | Improved | Both methods reduce liver fat accumulation.[7][9] |
| De Novo Lipogenesis (DNL) | High | Decreased | No significant change | siRNA improves steatosis by lowering DNL.[7][10] |
| Fatty Acid Oxidation (FAO) | Normal | No significant change | Increased | The inhibitor improves steatosis by enhancing FAO.[7][8] |
| Fructolysis | High | Completely Prevented | Partially Reduced | siRNA offers a complete blockade of hepatic fructose metabolism.[7][10] |
| Fructose-1-Phosphate (F1P) | Elevated | Near baseline | Accumulated | Inhibitor leads to upstream metabolite accumulation.[7][10] |
| Liver Weight | Increased | No significant change | Increased (Hepatomegaly) | F1P accumulation with the inhibitor leads to increased liver size.[7] |
| Glycogen Accumulation | Increased | No significant change | Significantly Increased | A key off-target effect of the inhibitor is enhanced glycogen storage.[7][10] |
| Glucose Tolerance | Impaired | Improved | Impaired | The two methods have opposite effects on systemic glucose control.[7][10] |
| Fasting Blood Glucose | 171 ± 9 mg/dL | 138 ± 5 mg/dL | 157 ± 6 mg/dL | siRNA knockdown significantly improves fasting glucose.[7] |
| Fasting Insulin | 2.0 ± 0.2 ng/mL | 0.9 ± 0.1 ng/mL | 0.8 ± 0.1 ng/mL | Both methods reduce fasting insulin levels.[7] |
Divergent Metabolic Pathways
The data clearly show that eliminating the KHK protein versus merely inhibiting its kinase activity results in different metabolic rerouting.
-
KHK siRNA Knockdown: By completely removing KHK, fructose metabolism is shunted towards an alternative pathway via hexokinase (HK2), converting fructose to fructose-6-phosphate, which enters glycolysis.[9] This appears to improve overall glucose homeostasis. The primary benefit for steatosis comes from a profound decrease in the de novo lipogenesis (DNL) pathway.[7][10]
-
This compound Inhibition: The inhibitor only partially reduces KHK activity and also targets triokinase (TKFC), an enzyme downstream of KHK.[7][10] This dual action leads to a significant accumulation of the upstream metabolite F1P. This buildup is associated with increased glycogen storage, hepatomegaly, and ultimately, impaired glucose tolerance, despite the improvement in liver fat.[7][8] The reduction in steatosis is achieved by increasing fatty acid oxidation.[7]
Caption: Divergent metabolic outcomes of KHK knockdown vs. inhibition.
Specificity and Off-Target Effects
Both technologies present unique challenges regarding specificity.
| Feature | siRNA Knockdown | This compound Inhibition |
| Primary Target | KHK mRNA (both KHK-A and KHK-C isoforms).[7][11] | KHK protein kinase activity. Potent against KHK-C (IC50 ~8.4-12 nM) and KHK-A (IC50 ~66 nM).[4][12] |
| Mechanism of Off-Targeting | Partial complementarity of the siRNA "seed region" to unintended mRNAs, leading to miRNA-like silencing.[3][13][14] Can also trigger cellular immune responses.[13] | Binding to other proteins with similar structural motifs, particularly other kinases.[1][2] |
| Known Off-Targets | Sequence-dependent and difficult to predict. Can number in the dozens or hundreds of genes.[13][15] | Triokinase (TKFC) is a known off-target, contributing to F1P accumulation and downstream metabolic effects.[7][10] |
| Mitigation Strategies | Use low siRNA concentrations, apply chemical modifications to the siRNA duplex, and pool multiple siRNAs targeting the same gene.[3][14] | Rigorous kinase profiling against a broad panel of kinases. Use the lowest effective concentration. Compare effects with structurally distinct inhibitors.[2] |
Experimental Protocols
In Vivo Mouse Study Protocol: Comparative Efficacy
This protocol is adapted from studies comparing hepatocyte-specific KHK siRNA and a systemic KHK inhibitor in a diet-induced obesity model.[7][16]
-
Animal Model: 6-week-old male C57BL/6J mice.
-
Dietary Induction: Mice are fed a 60% high-fat diet (HFD) for 6 weeks to induce obesity and hepatic steatosis. A control group is fed a low-fat diet (LFD).
-
Treatment Groups (n=7-8 per group):
-
HFD Control: Receive vehicle/placebo.
-
HFD + KHK siRNA: Receive subcutaneous injections of N-acetylgalactosamine (GalNAc)-conjugated siRNA targeting total KHK. GalNAc targets the siRNA specifically to hepatocytes.
-
HFD + KHK Inhibitor: Receive the KHK inhibitor (e.g., PF-06835919) via oral gavage.
-
-
Dosing Regimen:
-
siRNA: Administered bi-monthly for 4-8 weeks.[11]
-
Inhibitor: Administered daily for 4 weeks.
-
-
In-life Monitoring: Monitor body weight, food intake, and water intake.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): Performed after the treatment period. Mice are fasted, then administered a glucose bolus. Blood glucose is measured at intervals (0, 15, 30, 60, 120 min).
-
Body Composition: Assessed by EchoMRI to determine lean and fat mass.[7]
-
-
Sacrifice and Tissue Collection: At the end of the study, mice are fasted overnight. Blood is collected for analysis of glucose and insulin. Liver and adipose tissues are excised, weighed, and processed for histology, RNA/protein analysis, and metabolomics.
-
Endpoint Analyses:
-
Histology: Liver sections are stained with H&E for steatosis assessment and Periodic acid–Schiff (PAS) for glycogen content.[7]
-
Gene Expression: Hepatic mRNA levels of KHK and genes involved in lipogenesis and fatty acid oxidation are quantified by qPCR.
-
Enzyme Activity: KHK activity is measured in liver lysates.[7]
-
Metabolomics: Hepatic metabolites, including F1P and glycogen, are quantified using mass spectrometry.[7][8]
-
In Vitro Protocol: KHK Inhibition in HepG2 Cells
This protocol is for assessing the cellular activity of a KHK inhibitor.[4]
-
Cell Culture: Culture HepG2 human hepatoma cells in standard growth medium until they reach ~80% confluency.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0-10 µM) or DMSO (vehicle control) for 30 minutes.
-
Fructose Challenge: Add 15 mM fructose to the medium and incubate for an additional 3 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them to collect the intracellular contents.
-
F1P Quantification: Measure the concentration of fructose-1-phosphate (F1P) in the cell lysates, typically using a mass spectrometry-based method.
-
Data Analysis: Plot the F1P concentration against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces F1P production by 50%).
Summary: Advantages and Disadvantages
| Aspect | siRNA Knockdown | This compound Inhibition |
| Advantages | High Specificity: Targets a unique mRNA sequence. Profound Effect: Can achieve >95% reduction in protein expression.[11] Kinase-Independent Effects: Eliminates the protein scaffold, preventing non-kinase functions.[1][2] Favorable Metabolic Profile: Improves glucose tolerance in HFD models.[7][10] | Ease of Use: Orally bioavailable and cell-permeable for in vitro/in vivo use.[4] Rapid & Reversible: Onset of action is fast, and effects diminish upon clearance. Dose-Tunable: The degree of inhibition can be modulated by adjusting the concentration. |
| Disadvantages | Delivery Challenges: Requires specialized delivery systems (e.g., GalNAc conjugation) for in vivo targeting.[10] Slow Onset: Effect depends on the turnover rate of the existing protein pool (can take 24-48h).[1] Off-Target Effects: Can silence unintended genes via seed-region homology.[3][14] Irreversible (short-term): Cannot easily reverse the knockdown once initiated. | Off-Target Kinase Effects: May inhibit other structurally related kinases (e.g., Triokinase).[1][7] Unfavorable Metabolic Profile: Can impair glucose tolerance and cause hepatomegaly.[7][10] Incomplete Inhibition: May not fully block enzyme activity in vivo.[7] Scaffold Remains: Leaves the protein intact, allowing for potential non-kinase scaffolding functions.[1] |
Conclusion
The choice between KHK siRNA knockdown and this compound inhibition is highly dependent on the research question.
KHK siRNA knockdown is the superior tool for studying the complete systemic and cellular consequences of KHK absence. Its ability to produce a profound and specific reduction in the KHK protein itself—eliminating both kinase and potential scaffolding functions—has revealed more favorable metabolic outcomes in preclinical models, including improved glucose tolerance.[7] It is the preferred method for validating KHK as a therapeutic target where total protein removal is the goal.
This compound inhibition is an excellent tool for pharmacological studies, investigating the effects of blocking the enzyme's catalytic activity in a rapid, reversible, and dose-dependent manner. However, researchers must be vigilant about its known off-target effects on triokinase and the resulting F1P accumulation, which can lead to confounding phenotypes like impaired glucose tolerance and glycogen storage.[7][10]
Ultimately, these two methods are not mutually exclusive but are complementary. Using them in parallel can provide a more complete and nuanced understanding of ketohexokinase biology and its role in metabolic disease.
References
- 1. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.stanford.edu [web.stanford.edu]
- 3. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 7. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. citeab.com [citeab.com]
- 11. escholarship.org [escholarship.org]
- 12. selleckchem.com [selleckchem.com]
- 13. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 14. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. biorxiv.org [biorxiv.org]
Validating the Downstream Effects of Khk-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Khk-IN-1's performance against other ketohexokinase (KHK) inhibitors, supported by experimental data. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Ketohexokinase (KHK) is the primary enzyme responsible for the initial step in fructose metabolism, phosphorylating fructose to fructose-1-phosphate.[1][2] Inhibition of KHK is a promising therapeutic strategy for metabolic disorders linked to excessive fructose consumption, such as obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).[3][4] By blocking KHK, inhibitors like this compound aim to mitigate the downstream metabolic consequences of high fructose levels, which include increased de novo lipogenesis (DNL), elevated uric acid production, and cellular ATP depletion.[5][6]
Comparative Performance of KHK Inhibitors
This section provides a comparative overview of this compound and other notable KHK inhibitors, including small molecules and siRNA, based on their inhibitory potency and observed effects on downstream metabolic pathways.
| Inhibitor | Type | Target | IC50 (in vitro) | Cellular Assay Performance | Key Downstream Effects | Reference |
| This compound | Small Molecule | KHK | 12 nM | 400 nM (F1P production in HepG2 cells) | Not explicitly detailed in comparative studies. | [1] |
| PF-06835919 | Small Molecule | KHK-C, KHK-A | 8.4 nM (KHK-C), 66 nM (KHK-A) | Reduces liver fat and HbA1c in patients with NAFLD and T2DM. | Increases fatty acid oxidation. | [2][7] |
| KHK siRNA | siRNA | KHK | Not Applicable | 80% decrease in KHK activity in mouse liver. | Decreases de novo lipogenesis pathway. | [5] |
| KHK ASO | Antisense Oligonucleotide | KHK | Not Applicable | 90% decrease in hepatic KHK protein expression in rats. | Decreased plasma triglycerides and improved insulin sensitivity. | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fructose metabolism pathway and a typical experimental workflow for evaluating KHK inhibitors.
Detailed Experimental Protocols
KHK Enzymatic Activity Assay (Fluorescence Polarization)
This protocol is adapted from a high-throughput screening method for KHK inhibitors.[2]
-
Reagents: Recombinant human KHK-C, ATP, fructose, assay buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 10 mM CaCl2, 10 mM KCl, 0.01% Triton), this compound or other inhibitors, Transcreener® ADP² FP Assay Kit.
-
Procedure: a. Prepare a reaction mixture containing KHK enzyme (e.g., 22 nM), ATP (e.g., 0.15 mM), and fructose (e.g., 7 mM) in the assay buffer. b. Add varying concentrations of this compound or other test compounds. c. Incubate the reaction for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). d. Stop the reaction and detect the amount of ADP produced using the Transcreener® ADP² FP Assay, which measures the change in fluorescence polarization. e. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Fructose-1-Phosphate (F1P) Production Assay
This protocol measures the ability of an inhibitor to block KHK activity within a cellular context.[1]
-
Cell Culture: Culture human hepatocyte cells (e.g., HepG2) in appropriate media.
-
Treatment: a. Pre-incubate the cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified time (e.g., 30 minutes). b. Add a high concentration of fructose (e.g., 15 mM) to the media and incubate for an extended period (e.g., 3 hours).
-
Analysis: a. Lyse the cells and collect the cell lysates. b. Quantify the concentration of F1P in the lysates using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS). c. Determine the IC50 value for the inhibition of F1P production.
De Novo Lipogenesis (DNL) Assay
This protocol outlines a method to measure the rate of new fat synthesis in primary hepatocytes.[8]
-
Cell Culture: Isolate and culture primary mouse hepatocytes.
-
Treatment: a. Serum-starve the hepatocytes overnight with media containing insulin (e.g., 100 nM) to stimulate lipogenesis. b. Treat the cells with this compound or a vehicle control. c. Add Lipogenesis Medium containing radiolabeled acetate (e.g., ³H-Acetate) and incubate for a set time (e.g., 2 hours).
-
Lipid Extraction and Measurement: a. Wash the cells and extract the total lipids. b. Measure the amount of radiolabeled acetate incorporated into the lipid fraction using a scintillation counter. c. Normalize the results to the total protein content of the cells.
Uric Acid Measurement Assay
This colorimetric assay is used to determine uric acid concentrations in biological samples like serum or plasma.[9][10]
-
Sample Preparation: Collect serum or plasma samples from experimental animals treated with this compound or control.
-
Reaction: a. Prepare a working reagent containing uricase, peroxidase, and a chromogen (e.g., 4-aminoantipyrine). b. Add the sample to the working reagent. Uricase will catalyze the oxidation of uric acid to produce hydrogen peroxide. c. Peroxidase then uses the hydrogen peroxide to react with the chromogen, forming a colored product.
-
Measurement: a. Incubate the reaction mixture for a specified time (e.g., 30 minutes) at room temperature. b. Measure the absorbance of the colored product at a specific wavelength (e.g., 540 nm) using a spectrophotometer. c. Calculate the uric acid concentration based on a standard curve.
Cellular ATP Level Assay
This luminescence-based assay measures cellular ATP levels to assess the impact of KHK inhibition on energy depletion.[11][12]
-
Cell Culture and Treatment: a. Seed cells (e.g., HepG2) in a 96-well plate. b. Treat the cells with fructose in the presence or absence of this compound.
-
ATP Measurement: a. Lyse the cells to release ATP. b. Add an ATP detection reagent containing luciferase and luciferin. c. The luciferase enzyme will use ATP to produce light (luminescence).
-
Analysis: a. Measure the luminescence signal using a luminometer. b. The intensity of the light is directly proportional to the ATP concentration. Normalize ATP levels to cell viability, which can be assessed in a parallel plate using an assay like XTT.[12]
References
- 1. Exploring Marine-Derived Compounds: In Silico Discovery of Selective Ketohexokinase (KHK) Inhibitors for Metabolic Dise… [ouci.dntb.gov.ua]
- 2. pfizer.com [pfizer.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reckondiagnostics.com [reckondiagnostics.com]
- 10. 3hbiomedical.com [3hbiomedical.com]
- 11. Identification of kinase inhibitors by an ATP depletion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Engagement of KHK Inhibitors In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies to confirm the on-target engagement of Ketohexokinase (KHK) inhibitors in vivo. As a primary example, we will refer to a representative small molecule KHK inhibitor, here designated as "Khk-IN-1," and compare its effects with an alternative modality, siRNA-mediated KHK knockdown. This comparison is supported by experimental data and detailed protocols to aid researchers in designing and interpreting their own in vivo studies.
Comparison of In Vivo On-Target Engagement Strategies
The following table summarizes the key quantitative data from a comparative in vivo study in mice fed a high-fructose diet, evaluating a small molecule KHK inhibitor ("this compound") and a hepatocyte-specific siRNA targeting KHK.
| Parameter | Control (High-Fructose Diet) | "this compound" Treatment | KHK siRNA Knockdown |
| Hepatic KHK Activity | Increased by 23% vs. Low-Fructose Diet | Decreased by 38% vs. Control[1] | Decreased by 80% vs. Control[1] |
| Hepatic F1P/Fructose Ratio | Baseline | Unchanged vs. Control[1] | Significantly Reduced vs. Control[1] |
| Plasma Fructose | Baseline | Not specified | Not specified |
| Downstream Effects | Liver Steatosis | Improvement in Liver Steatosis via increased fatty acid oxidation[2] | Improvement in Liver Steatosis via decreased de novo lipogenesis[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Hepatic KHK Activity
This protocol is adapted from a luminescence-based assay to quantify KHK activity in tissue homogenates.[3][4][5]
Principle: KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P), consuming ATP and producing ADP. The rate of ADP production is directly proportional to KHK activity and can be measured using a luminescence-based ADP detection assay.
Procedure:
-
Tissue Homogenization: Liver tissue is homogenized in a suitable lysis buffer.
-
Reaction Mixture: The tissue homogenate is added to a reaction mixture containing fructose, ATP, and potassium.
-
Incubation: The reaction is incubated to allow for the enzymatic conversion.
-
ADP Detection: A luminescent ADP detection reagent is added. The luminescent signal is proportional to the amount of ADP produced.
-
Quantification: The KHK activity is calculated based on a standard curve generated with known ADP concentrations.
Quantification of Hepatic Fructose-1-Phosphate (F1P) and Fructose
The ratio of F1P to fructose in the liver is a direct indicator of KHK activity.
Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to separate and quantify fructose and F1P in liver tissue extracts.
Procedure:
-
Metabolite Extraction: Metabolites are extracted from liver tissue homogenates using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
LC-MS Analysis: The extracted metabolites are separated by liquid chromatography and detected by mass spectrometry.
-
Quantification: The concentrations of fructose and F1P are determined by comparing their peak areas to those of known standards.
-
Ratio Calculation: The F1P/fructose ratio is calculated to assess the level of KHK inhibition.
Measurement of Plasma Fibroblast Growth Factor 21 (FGF21)
FGF21 is a hepatokine that can be used as a downstream biomarker of KHK engagement.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of FGF21 in plasma samples.
Procedure:
-
Sample Collection: Blood samples are collected, and plasma is separated by centrifugation.[6]
-
ELISA: A commercial ELISA kit is used for the quantification of FGF21. The general steps are as follows:
-
Standards and samples are added to a microplate pre-coated with an anti-FGF21 antibody.[7]
-
A biotin-conjugated anti-FGF21 antibody is added, followed by avidin-conjugated horseradish peroxidase (HRP).[7]
-
A substrate solution is added, and the color development is proportional to the amount of FGF21.[7]
-
The reaction is stopped, and the absorbance is measured at 450 nm.[7]
-
-
Concentration Determination: The concentration of FGF21 in the samples is determined by comparing their absorbance to a standard curve.
Visualizing Pathways and Workflows
Fructose Metabolism and KHK Inhibition
The following diagram illustrates the central role of Ketohexokinase (KHK) in fructose metabolism and the points of intervention for a small molecule inhibitor and siRNA.
Caption: Fructose metabolism pathway and points of therapeutic intervention.
Experimental Workflow for Confirming On-Target Engagement
This diagram outlines the key steps in an in vivo study to confirm the on-target engagement of a KHK inhibitor.
Caption: Workflow for in vivo confirmation of KHK inhibitor on-target engagement.
References
- 1. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 3. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cloud-clone.com [cloud-clone.com]
- 7. mybiosource.com [mybiosource.com]
Safety Operating Guide
Personal protective equipment for handling Khk-IN-1
Essential Safety and Handling Guide for Khk-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, wearing appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, and eye contact.[1]
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn at all times to prevent skin contact. |
| Eye Protection | Safety glasses or goggles | Protects eyes from dust particles and potential splashes.[2][3] |
| Respiratory Protection | NIOSH-approved respirator | Use in well-ventilated areas. A respirator is crucial to avoid inhalation of the compound, especially when handling the powder.[1] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
-
Handling: Avoid the formation of dust and aerosols.[1] All handling of the solid compound should be done in a chemical fume hood or other ventilated enclosure.
-
Storage: Store this compound powder at -20°C for up to 3 years.[4] If in solvent, store at -80°C for up to one year.[4]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action must be taken.
Table 2: Emergency First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[1] Seek prompt medical attention.[1] |
| Ingestion | Wash out the mouth with water, provided the person is conscious.[1] Do not induce vomiting.[1] Seek immediate medical attention.[1] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is critical for laboratory safety and environmental protection.
Accidental Release Measures: In case of a spill, evacuate the area and ensure adequate ventilation.[1] Wearing full personal protective equipment, cover the spill with an absorbent material such as diatomite or universal binders.[1] Decontaminate the surfaces by scrubbing with alcohol.[1]
Disposal: Dispose of contaminated materials, including absorbent materials and any unused this compound, in accordance with local, state, and federal regulations for chemical waste.
Visualizing Laboratory Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key workflows.
Caption: Standard workflow for safely handling this compound in a laboratory setting.
Caption: Step-by-step procedure for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
